(Rac)-RK-682
Description
Properties
IUPAC Name |
4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSLHQKWLYYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-RK-682 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, a racemic mixture of the natural product RK-682 isolated from microbial metabolites, is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a crucial class of enzymes that, in conjunction with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process governs a multitude of cellular activities, including signal transduction, cell cycle progression, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Protein Tyrosine Phosphatase Inhibition
This compound exerts its biological effects primarily through the inhibition of various protein tyrosine phosphatases. Its inhibitory profile is broad, affecting multiple members of the PTP superfamily. The core of its inhibitory action is believed to involve the tetronic acid moiety, which likely interacts with the active site of the phosphatases.
Molecular Targets and Inhibitory Potency
This compound has been demonstrated to inhibit several key PTPs with varying degrees of potency. The half-maximal inhibitory concentrations (IC50) for some of these enzymes are summarized in the table below.
| Target Enzyme | IC50 (µM) | Reference |
| Cell division cycle 25B (CDC-25B) | 0.7 | [1] |
| Vaccinia H1-Related (VHR) Phosphatase | 2.0 | [2] |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| CD45 | 54 | [2] |
Table 1: Inhibitory Potency (IC50) of this compound against various Protein Tyrosine Phosphatases.
Kinetic studies have revealed that the inhibition of VHR by RK-682 is competitive with respect to the substrate, and intriguingly, it has been proposed that two molecules of RK-682 are required to inhibit one molecule of the VHR enzyme. This suggests a potentially complex binding mechanism that may involve both the active site and allosteric sites on the enzyme.
It is also important to note that the mechanism of inhibition by this compound may be more complex than simple competitive binding. Some studies suggest a "promiscuous" inhibition model, where the molecule can form aggregates and bind to protein surfaces outside of the catalytic site, contributing to its inhibitory effect. The presence of divalent cations, such as Mg2+, has also been shown to influence its inhibitory activity.
Cellular Effects of this compound
The inhibition of key PTPs by this compound leads to significant downstream cellular consequences, most notably affecting cell cycle progression and intracellular signaling pathways.
Cell Cycle Arrest at G1/S Transition
A hallmark cellular effect of this compound is the arrest of the mammalian cell cycle at the G1/S transition.[2] This blockage prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. This effect is a direct consequence of the inhibition of PTPs that are critical for the G1 to S phase progression, such as CDC25B. CDC25 phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle. By inhibiting CDC25B, this compound prevents the activation of CDK2, a key kinase required for the G1/S transition. This leads to the accumulation of cells in the G1 phase.
The G1/S checkpoint is tightly regulated by the interplay of cyclins and CDKs. Specifically, the activity of the Cyclin D-CDK4/6 complex and subsequently the Cyclin E-CDK2 complex is essential for the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication. By inhibiting the upstream activators of this pathway, this compound effectively maintains Rb in its active, hypophosphorylated state, thus preventing cell cycle progression.
Modulation of MAPK Signaling Pathway
This compound is also known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, primarily through its inhibition of VHR. VHR is a dual-specificity phosphatase that dephosphorylates and inactivates Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. The MAPK pathway is a critical signaling route that transmits signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.
By inhibiting VHR, this compound is expected to lead to a sustained phosphorylation and activation of ERK1/2. This prolonged activation of the MAPK pathway can have varied cellular outcomes depending on the cellular context, ranging from promoting proliferation to inducing cell cycle arrest or senescence. The specific effect of RK-682 on ERK1/2 phosphorylation and its downstream consequences require further detailed investigation in various cell types.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of this compound against PTPs using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B or other PTP of interest
-
This compound
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 80 µL of Assay Buffer containing the PTP enzyme to each well. The final enzyme concentration should be determined empirically to yield a linear reaction rate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well. The final concentration of pNPP should be at or near the Km for the specific PTP.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.
-
The rate of pNPP hydrolysis is determined from the linear portion of the reaction curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of a chosen cell line using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 levels in cells treated with this compound by western blotting.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory effect of this compound on VHR, leading to increased ERK1/2 phosphorylation.
Experimental Workflow for PTP Inhibition Assay
Caption: Workflow for determining the inhibitory potency of this compound on PTPs.
Logical Relationship in Cell Cycle Arrest by this compound
Caption: Logical flow of events leading to G1 cell cycle arrest by this compound.
Conclusion
This compound is a multifaceted inhibitor of protein tyrosine phosphatases with significant effects on cell cycle progression and intracellular signaling. Its ability to target multiple PTPs, including CDC25B and VHR, underscores its potential as a tool for studying cellular regulation and as a lead compound for the development of novel therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on comprehensively characterizing its effects on various signaling networks in different cellular contexts to fully unlock its potential.
References
- 1. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Technical Guide for Researchers
(Rac)-RK-682 , a racemic mixture of the natural product RK-682, is a notable inhibitor of protein tyrosine phosphatases (PTPs). This guide provides a comprehensive overview of its biochemical properties, experimental protocols for its study, and its impact on cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Properties and Mechanism of Action
This compound, with the chemical formula C₂₁H₃₆O₅ and a molecular weight of 368.51 g/mol , functions as a competitive inhibitor of several protein tyrosine phosphatases. Its inhibitory action is central to its biological effects, which include the arrest of the mammalian cell cycle at the G1 phase.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against a range of PTPs. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Target Phosphatase | IC₅₀ (μM) |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 |
| Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) | 12.4 |
| Cell Division Cycle 25B (CDC-25B) | 0.7 |
| CD45 | 54 |
| Vaccinia H1-Related (VHR) / DUSP3 | 2.0 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established methods in the field and are intended to be adapted for specific experimental contexts.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay (Colorimetric)
This protocol describes a general method for measuring PTP activity and its inhibition using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant PTP enzyme (e.g., PTP-1B, LMW-PTP, CDC25B)
-
This compound
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 2 mM in assay buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant PTP enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.
-
Initiate the phosphatase reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in a cell line (e.g., human B cell leukemia cell line, Ball-1) treated with this compound.[1]
Materials:
-
Ball-1 cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture Ball-1 cells to the desired density.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations based on their DNA content (fluorescence intensity) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
(Rac)-RK-682: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity
Introduction
(Rac)-RK-682, a racemate of the natural product RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPases). First isolated from microbial metabolites, this compound has garnered significant interest within the scientific community for its ability to modulate cellular signaling pathways, particularly those governing cell cycle progression. This technical guide provides an in-depth overview of the discovery, origin, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
RK-682, chemically identified as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, was originally isolated from the mycelia of Streptomyces sp. 88-682.[1] The discovery stemmed from a screening program aimed at identifying novel inhibitors of protein tyrosine phosphatases from microbial sources.[2] The producing organism, a member of the actinomycetes, highlights the rich diversity of bioactive secondary metabolites within this bacterial genus.
Data Presentation: Inhibitory Activity of this compound
This compound exhibits inhibitory activity against a range of protein tyrosine phosphatases. The following table summarizes the quantitative data on its half-maximal inhibitory concentrations (IC50) against various PTPases.
| Target PTPase | IC50 (µM) | Reference |
| CD45 | 54 | [2] |
| VHR (Vaccinia H1-Related) | 2.0 | [2] |
| PTP-1B (Protein Tyrosine Phosphatase 1B) | 8.6 | |
| LMW-PTP (Low Molecular Weight PTP) | 12.4 | |
| CDC25B (Cell Division Cycle 25B) | 0.7 |
Experimental Protocols
Fermentation and Isolation of RK-682 from Streptomyces sp. 88-682
a. Fermentation:
-
Inoculation: A seed culture of Streptomyces sp. 88-682 is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) and incubating for 2-3 days at 28°C with shaking.
-
Production Culture: The seed culture is then used to inoculate a larger production medium. A typical production medium consists of soluble starch, glucose, peptone, yeast extract, and inorganic salts. The fermentation is carried out for 5-7 days at 28°C with aeration and agitation.
b. Extraction:
-
The fermentation broth is harvested and the mycelia are separated from the supernatant by centrifugation or filtration.
-
The mycelial cake is extracted with an organic solvent such as methanol or acetone to obtain a crude extract containing RK-682.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
c. Purification:
-
The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing RK-682, as identified by thin-layer chromatography (TLC) and bioassay, are further purified by reversed-phase preparative HPLC (e.g., using a C18 column with a water-acetonitrile gradient) to yield pure RK-682.
Structure Elucidation of RK-682
The chemical structure of RK-682 was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are two or three bonds away.
-
In Vitro Protein Tyrosine Phosphatase (PTPase) Inhibition Assay
The inhibitory activity of this compound against PTPases such as VHR and CD45 can be determined using a colorimetric or fluorometric assay.
-
Materials:
-
Purified recombinant human VHR or CD45 enzyme.
-
p-Nitrophenyl phosphate (pNPP) as a substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
This compound dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. A control with DMSO alone is also included.
-
Add the PTPase enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
Signaling Pathway of RK-682-Induced G1/S Cell Cycle Arrest
Caption: RK-682 induces G1/S arrest by inhibiting VHR and CD45.
Experimental Workflow for this compound Discovery and Characterization
References
(Rac)-RK-682 protein tyrosine phosphatase inhibitor
(Rac)-RK-682 , a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a well-documented inhibitor of protein tyrosine phosphatases (PTPs). This guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and its effects on key signaling pathways. It is intended for researchers, scientists, and drug development professionals working in the field of signal transduction and drug discovery.
Biochemical Data
This compound exhibits inhibitory activity against a range of protein tyrosine phosphatases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against several key PTPs. It is important to note that the inhibitory activity of RK-682 can be influenced by its tendency to form aggregates in aqueous solutions, a phenomenon that may lead to promiscuous inhibition.[1] Researchers should exercise caution and consider the use of detergents in their assays to mitigate this effect.[1]
| Target Phosphatase | IC50 (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |
| CD45 | 54 | [2] |
| Vaccinia H1-Related (VHR/DUSP3) | 2.0 | [2] |
Mechanism of Action and Cellular Effects
This compound functions as a competitive inhibitor of PTPs.[3] Kinetic analysis has suggested that two molecules of RK-682 may be required to inhibit one molecule of the VHR phosphatase.[3] By inhibiting PTPs, this compound prevents the dephosphorylation of tyrosine residues on their substrate proteins, thereby modulating their activity and downstream signaling.
In cellular contexts, this compound has been shown to increase the overall level of protein tyrosine phosphorylation.[2] A significant cellular effect of RK-682 is the induction of cell cycle arrest at the G1/S transition.[2] This is in contrast to other PTP inhibitors like sodium orthovanadate, which typically cause a G2/M phase arrest.[2]
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on specific PTPs leads to the modulation of several critical signaling pathways. The following diagrams illustrate the points of intervention for the PTPs targeted by this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound.
In Vitro PTP Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on a purified protein tyrosine phosphatase, such as PTP1B, using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Purified recombinant PTP (e.g., PTP1B)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 100 mM stock in water)
-
Stop Solution: 2 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Recommended starting concentrations range from 0.1 µM to 100 µM.
-
To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control (e.g., DMSO).
-
Add 60 µL of the purified PTP solution (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of pNPP solution (e.g., 10 mM final concentration).
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Note on Promiscuity: To address the potential for aggregate-based inhibition, it is advisable to perform the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[1]
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Recommended starting concentrations range from 1 µM to 100 µM.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Chemical Synthesis
The active enantiomer of RK-682, (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, has been synthesized asymmetrically. The synthesis involves the use of a chiral starting material, and a key step is the acylation of a tetronic acid precursor. It has been noted that the natural product RK-682 is the calcium salt of the active compound, and this salt can form during purification on silica gel.
Conclusion
This compound is a valuable tool for studying the roles of protein tyrosine phosphatases in cellular signaling. Its ability to inhibit multiple PTPs allows for the investigation of a broad range of cellular processes, including cell cycle regulation and growth factor signaling. However, researchers should be mindful of its potential for promiscuous inhibition due to aggregation and design their experiments accordingly. The protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective use of this compound in a research setting.
References
- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Technical Guide to its Biological Activity and Inhibitory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, the racemic form of the natural product RK-682 isolated from Streptomyces sp. 88-682, is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its inhibitory effects on various enzymes, its impact on cellular signaling pathways, and detailed protocols for its experimental evaluation.
Core Biological Activity: Protein Tyrosine Phosphatase Inhibition
This compound is a competitive inhibitor of several protein tyrosine phosphatases, playing a crucial role in modulating signaling pathways that are fundamental to cell growth, differentiation, and immune response.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound against various PTPs has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Enzyme | IC50 (µM) |
| Vaccinia H1-Related (VHR) Phosphatase | 2.0[1] |
| CD45 | 54[1] |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6[3] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[3] |
| Cell Division Cycle 25B (CDC-25B) | 0.7[3] |
It is important to note that while potent, some studies suggest that RK-682 may act as a promiscuous inhibitor by forming aggregates that lead to enzyme inhibition.[4] Therefore, careful consideration of experimental conditions is crucial when interpreting inhibition data.
Impact on Cellular Signaling Pathways
The inhibition of specific PTPs by this compound has significant downstream effects on cellular signaling cascades.
VHR Inhibition and the ERK Signaling Pathway
VHR is a dual-specificity phosphatase that dephosphorylates and inactivates Extracellular signal-regulated kinases (ERK1/2), key components of the MAPK/ERK signaling pathway.[2] By inhibiting VHR, this compound maintains ERK1/2 in its phosphorylated, active state, thereby prolonging downstream signaling that influences cell proliferation and differentiation.
CD45 Inhibition and the Lck Signaling Pathway
CD45 is a critical phosphatase in T-cell activation, where it dephosphorylates and activates the Src family kinase Lck. Lck is a key initiator of the T-cell receptor (TCR) signaling cascade. Inhibition of CD45 by this compound can therefore modulate T-cell responses.
Cell Cycle Effects
This compound has been shown to arrest the mammalian cell cycle at the G1 phase. This effect is distinct from other PTP inhibitors like sodium orthovanadate, which arrests the cell cycle at the G2/M boundary.[1] This suggests that this compound's influence on cell cycle progression is mediated through the specific inhibition of PTPs involved in the G1/S transition.
Other Inhibitory Activities
Beyond PTPs, this compound has demonstrated inhibitory effects against other classes of enzymes.
| Target Enzyme | IC50 (µM) |
| HIV-1 Protease | 84 |
| Phospholipase A2 (PLA2) | 16 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a common colorimetric method for measuring PTP activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Purified PTP enzyme (e.g., VHR, CD45)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP enzyme to each well.
-
Add the this compound dilutions or a vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle of a human B cell leukemia line, Ball-1.[1]
Materials:
-
Ball-1 cells
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture Ball-1 cells in the presence of various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
HIV-1 Protease Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 protease substrate
-
This compound
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the HIV-1 protease to each well.
-
Add the this compound dilutions or a vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HIV-1 protease substrate to each well.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.
-
The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Phospholipase A2 (PLA2) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on PLA2 activity using a lecithin-based substrate.
Materials:
-
Phospholipase A2 (PLA2) enzyme
-
Lecithin (as substrate)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2)
-
pH indicator or titrator
Procedure:
-
Prepare a lecithin substrate emulsion in the assay buffer.
-
Prepare serial dilutions of this compound.
-
In a reaction vessel, combine the lecithin emulsion and the this compound dilution or vehicle control.
-
Initiate the reaction by adding the PLA2 enzyme.
-
Monitor the hydrolysis of lecithin by measuring the decrease in pH resulting from the release of fatty acids. This can be done using a pH meter and titrating with a standardized NaOH solution to maintain a constant pH, or by using a pH-sensitive colorimetric indicator.
-
The rate of NaOH consumption or the change in absorbance of the indicator is proportional to the PLA2 activity.
-
Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the roles of various protein tyrosine phosphatases in cellular signaling. Its ability to inhibit key PTPs like VHR and CD45, leading to modulation of the ERK and Lck signaling pathways, respectively, highlights its potential for investigating cellular processes such as proliferation, differentiation, and immune responses. Furthermore, its inhibitory activity against other enzymes like HIV-1 protease and PLA2 suggests a broader range of biological effects that warrant further investigation. The provided experimental protocols offer a foundation for researchers to explore the multifaceted biological activities of this potent inhibitor. When using this compound, it is advisable to consider its potential for promiscuous inhibition and to employ appropriate controls to ensure the specificity of the observed effects.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-RK-682 in Cell Signaling Pathways: A Technical Guide
(Rac)-RK-682 is a naturally derived, potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial for regulating a wide array of cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cell signaling pathways, and detailed experimental protocols for its study.
Introduction to this compound
This compound, a racemic mixture of 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, was originally isolated from microbial metabolites. It has garnered significant interest within the research and drug development communities for its ability to modulate cellular signaling through the inhibition of PTPs. PTPs, in conjunction with protein tyrosine kinases, maintain the delicate balance of protein tyrosine phosphorylation, a fundamental mechanism for controlling cell growth, differentiation, metabolism, and survival. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and inflammatory disorders, making them attractive therapeutic targets.
Mechanism of Action
This compound functions as a competitive inhibitor of several protein tyrosine phosphatases. Its inhibitory activity is attributed to the tetronic acid core, which is thought to interact with the active site of the phosphatases. It is important to note that some studies suggest RK-682 can be a promiscuous inhibitor and may form aggregates in solution, which could influence its in vitro activity[1].
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against several key protein tyrosine phosphatases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Phosphatase | IC50 (µM) |
| Cell division cycle 25B (CDC-25B) | 0.7 |
| Vaccinia H1-related (VHR) dual-specificity phosphatase | 2.0 |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 |
| Low molecular weight protein tyrosine phosphatase (LMW-PTP) | 12.4 |
| CD45 | 54 |
Impact on Core Signaling Pathways
By inhibiting a range of PTPs, this compound exerts significant effects on multiple critical cell signaling pathways, including cell cycle progression and potentially apoptosis.
Cell Cycle Regulation
This compound has been shown to arrest the mammalian cell cycle at the G1/S transition[2]. This effect is primarily mediated through its inhibition of VHR and Cdc25 phosphatases.
-
Inhibition of VHR and its effect on the MAPK/ERK Pathway: VHR is a dual-specificity phosphatase that dephosphorylates and inactivates key components of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). By inhibiting VHR, this compound leads to the sustained activation of ERK and JNK. Prolonged activation of these kinases can induce cell cycle arrest.
-
Inhibition of Cdc25B: Cdc25B is a crucial phosphatase that activates cyclin-dependent kinase (CDK)/cyclin complexes, which are the engines that drive the cell cycle forward. Specifically, Cdc25B activates the Cdk1/cyclin B complex, which is essential for entry into mitosis. By inhibiting Cdc25B, this compound prevents the activation of these key cell cycle regulators, contributing to cell cycle arrest. Inhibition of Cdc25B has been shown to induce apoptosis in some cancer cell lines[3].
Potential Role in Apoptosis
The inhibition of PTP1B by this compound suggests a potential role in modulating apoptosis, or programmed cell death. PTP1B has been shown to be a negative regulator of apoptosis in some contexts. Inhibition of PTP1B can lead to a reduction in apoptosis by preventing the dephosphorylation of pro-survival signaling molecules[4]. Studies have shown that PTP1B inhibition can decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2[5]. However, direct studies confirming that this compound induces or inhibits apoptosis and elucidating the specific pathways involved are still needed.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Protein Tyrosine Phosphatase (PTP) Assay
This protocol is used to determine the inhibitory activity of this compound against a specific PTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified recombinant PTP enzyme
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of the purified PTP enzyme to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of dephosphorylated pNPP.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to assess the effect of this compound on the cell cycle distribution of a cell population using flow cytometry.
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a desired period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of specific proteins in response to this compound treatment.
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the cell cycle analysis protocol.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
Conclusion
This compound is a valuable tool for researchers studying cell signaling pathways. Its ability to inhibit multiple protein tyrosine phosphatases allows for the investigation of the roles of these enzymes in various cellular processes. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in the further exploration and application of this potent PTP inhibitor. Further research is warranted to fully elucidate its selectivity profile, its precise effects on apoptosis, and its potential as a therapeutic agent.
References
- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Suppression of Ras-Induced Apoptosis by the Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Screening against Phosphatases - Creative BioMart [kinasebiotech.com]
- 5. pubcompare.ai [pubcompare.ai]
Preliminary Investigation of (Rac)-RK-682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-RK-682, a natural product isolated from Streptomyces sp., has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPases). This technical guide provides a comprehensive overview of the preliminary investigations into the effects of RK-682, with a focus on its inhibitory action on PTPases and its consequential impact on mammalian cell cycle progression. The data presented herein, including quantitative analysis of its inhibitory potency and detailed experimental methodologies, serve as a foundational resource for researchers in the fields of cell biology, oncology, and drug discovery.
Core Mechanism of Action: Protein Tyrosine Phosphatase Inhibition
RK-682 functions as a specific inhibitor of protein tyrosine phosphatases, enzymes crucial for the regulation of signal transduction pathways. In vitro studies have demonstrated its potent inhibitory activity against select PTPases.[1]
Quantitative Data on PTPase Inhibition
The inhibitory potency of RK-682 has been quantified against two specific PTPases, CD45 and VHR (Vaccinia H1-Related), a dual-specificity phosphatase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target PTPase | IC50 (µM) |
| VHR | 2.0 |
| CD45 | 54 |
Data sourced from in vitro dephosphorylation assays.[1]
It is important to note that some studies suggest that RK-682 may act as a promiscuous enzyme inhibitor, and its mechanism of inhibition might not be solely dependent on binding to the catalytic site. Factors such as compound aggregation could influence its apparent inhibitory activity in vitro.[2]
Biological Effect: Cell Cycle Arrest at G1/S Transition
A primary biological consequence of RK-682 treatment in mammalian cells is the arrest of the cell cycle at the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[1] This effect is distinct from other PTPase inhibitors like sodium orthovanadate, which induces arrest at the G2/M boundary.[1]
Proposed Signaling Pathway for G1/S Arrest
The G1/S transition is a critical checkpoint in the cell cycle, tightly regulated by the activity of cyclin-dependent kinases (CDKs). The activity of these CDKs is, in turn, controlled by phosphorylation and dephosphorylation events. PTPases, such as those of the Cdc25 family, are responsible for the activating dephosphorylation of CDKs. By inhibiting these PTPases, RK-682 is hypothesized to maintain CDKs in an inactive, phosphorylated state. This prevents the phosphorylation of key substrates required for S-phase entry, such as the Retinoblastoma protein (Rb), ultimately leading to cell cycle arrest.
Experimental Protocols
PTPase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory effect of RK-682 on PTPase activity.
Materials:
-
Recombinant PTPase (e.g., VHR, CD45)
-
RK-682
-
PTPase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of RK-682 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of RK-682 in the assay buffer.
-
In a 96-well plate, add the recombinant PTPase and the different concentrations of RK-682. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the PTPase substrate.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard method to analyze the effect of RK-682 on the cell cycle distribution of a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., human B cell leukemia Ball-1)[1]
-
Cell culture medium and supplements
-
RK-682
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., Propidium Iodide (PI) with RNase A)
-
Flow cytometer
Procedure:
-
Culture the cells to a desired confluency.
-
Treat the cells with various concentrations of RK-682 or a vehicle control for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and aggregates.
-
Generate a histogram of DNA content (PI fluorescence) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The preliminary investigation of this compound has established its role as a potent inhibitor of protein tyrosine phosphatases, leading to a G1/S phase cell cycle arrest in mammalian cells. The data and protocols presented in this guide provide a solid foundation for further research. Future studies should aim to definitively identify the specific PTPase(s) responsible for the cell cycle arrest and elucidate the downstream molecular events in greater detail. Investigating the potential of RK-682 and its analogs as therapeutic agents, particularly in the context of diseases characterized by aberrant cell proliferation such as cancer, represents a promising avenue for future drug development efforts. However, the potential for promiscuous inhibition should be carefully considered in the design and interpretation of future experiments.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Technical Guide for Protein Tyrosine Phosphatase Research
Abstract
This technical guide provides an in-depth overview of (Rac)-RK-682, a racemic mixture of the natural product RK-682, for its application as a research tool in the study of protein tyrosine phosphatases (PTPases). This compound is a valuable inhibitor for investigating the role of PTPases in various cellular processes. This document offers a comprehensive summary of its inhibitory activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction
Protein tyrosine phosphatases (PTPases) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a pivotal role in regulating a wide array of cellular signaling pathways. Dysregulation of PTPase activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPase inhibitors are invaluable tools for both basic research and therapeutic development.
This compound is a commercially available PTPase inhibitor that has been utilized in various studies to probe the function of specific PTPases.[1] As a racemic mixture of the natural product RK-682, it offers a cost-effective alternative for initial investigations. This guide details its mechanism of action, inhibitory profile, and practical applications in a laboratory setting.
Mechanism of Action
The inhibitory mechanism of this compound against PTPases is multifaceted and not solely dependent on direct competitive binding to the catalytic site.[1] While it does interact with the active site of PTPases, its mechanism also involves the formation of aggregates and promiscuous binding to protein surfaces.[1] The combined effect of specific binding and aggregation-induced enzyme inhibition contributes to its overall activity.[1] Researchers should be aware that the presence of divalent cations, such as Mg²⁺, can diminish the inhibitory effect of this compound.[1]
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against various protein tyrosine phosphatases. This data provides a baseline for comparing its potency across different PTPase family members.
| PTPase Target | IC₅₀ (µM) | Reference(s) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 | [2] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [2] |
| Cell Division Cycle 25B (CDC25B) | 0.7 | [2] |
| Vaccinia H1-Related Phosphatase (VHR/DUSP3) | 2.0 | [3][4] |
| CD45 | 54 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and cell types.
In Vitro PTPase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a purified PTPase using the generic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified PTPase of interest (e.g., PTP1B, VHR)
-
This compound
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (e.g., DMSO) to triplicate wells.
-
Add 80 µL of the purified PTPase solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to adhere and grow to approximately 50-60% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation. For suspension cells, collect directly by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Gate the cell populations based on their DNA content (PI fluorescence) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Inhibition of the MAPK Signaling Pathway through VHR
This compound inhibits the dual-specificity phosphatase VHR (DUSP3). VHR is known to dephosphorylate and inactivate key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38. By inhibiting VHR, this compound can lead to the sustained activation of these MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis.
Caption: this compound inhibits VHR, leading to increased MAPK signaling.
Modulation of the Insulin Signaling Pathway via PTP1B Inhibition
This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway, acting by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound enhances insulin sensitivity and downstream signaling events, such as glucose uptake.
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Experimental Workflow for PTPase Inhibition Screening
The following diagram illustrates a typical workflow for screening potential PTPase inhibitors, a process where this compound can be used as a positive control.
Caption: A generalized workflow for in vitro PTPase inhibitor screening.
Conclusion
This compound serves as a versatile and accessible research tool for the investigation of protein tyrosine phosphatases. Its inhibitory activity against key PTPases such as PTP1B and VHR makes it particularly useful for studying their roles in insulin signaling, MAPK pathways, and cell cycle regulation. While its mechanism of action is complex and can involve non-specific effects, careful experimental design and data interpretation can yield valuable insights into PTPase biology. The protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of the critical functions of protein tyrosine phosphatases in health and disease. Researchers are encouraged to consider the potential for off-target effects and to use appropriate controls to validate their findings.
References
Methodological & Application
(Rac)-RK-682: Detailed Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, a racemic mixture of the natural product RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPases). PTPases are critical regulators of signal transduction pathways that control cell growth, differentiation, and metabolism. The dysregulation of PTPase activity is implicated in numerous diseases, including cancer and diabetes. This compound has been identified as a valuable tool for studying the roles of specific PTPases in cellular processes and for evaluating them as therapeutic targets.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture. It includes information on its mechanism of action, recommended experimental conditions, and protocols for key assays to assess its biological effects.
Chemical Properties and Mechanism of Action
This compound is the racemic form of 3-hexadecanoyl-5-hydroxymethyltetronic acid. It exerts its biological effects by inhibiting the dephosphorylation activity of PTPases. This inhibition leads to an increase in the phosphorylation levels of tyrosine residues on target proteins, thereby modulating downstream signaling pathways. It is important to note that some studies suggest that the inhibitory activity of this compound can be influenced by its tendency to form aggregates in solution and that the presence of divalent cations may affect its potency.[1]
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol but has poor solubility in water.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various protein tyrosine phosphatases.
| Target PTPase | IC50 Value (µM) | Source(s) |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [2] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [2] |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [2] |
| CD45 | 54 | [3] |
| Vaccinia H1-Related (VHR) Phosphatase | 2.0 | [3][4] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 368.5 g/mol , dissolve 3.685 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is typically kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Western Blot Analysis of Protein Tyrosine Phosphorylation
This protocol describes how to assess the effect of this compound on the overall tyrosine phosphorylation status of cellular proteins.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phosphotyrosine antibody (e.g., 4G10)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for a specific time course (e.g., 30 minutes, 1 hour, 4 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the changes in the intensity of phosphotyrosine bands between different treatment groups. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound, which is known to induce G1/S phase arrest in some cell lines.[3]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence).
-
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of PTPase by this compound enhances RTK signaling.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship of this compound's Effect on the Cell Cycle
References
- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (Rac)-RK-682 in PTPase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (Rac)-RK-682, a known protein tyrosine phosphatase (PTPase) inhibitor, in enzymatic assays. This document includes a summary of its inhibitory activity, detailed protocols for in vitro PTPase assays, and an overview of the signaling pathways affected by the targeted PTPases.
Introduction to this compound
This compound is a racemic mixture of the natural product RK-682, originally isolated from microbial metabolites.[1][2] It functions as an inhibitor of several protein tyrosine phosphatases and is often used as a control inhibitor in PTPase assays.[3] Its mechanism of action is thought to involve interaction with the active site of the phosphatase.[4] However, researchers should be aware that this compound can exhibit promiscuous inhibition and may form aggregates in solution, which can influence experimental outcomes.[3][4] The inhibitory activity of this compound can also be affected by the presence of divalent cations in the assay buffer.[3]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined against a range of PTPases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values provide a benchmark for comparing the susceptibility of different PTPases to this inhibitor.
| Target PTPase | IC50 (μM) | Notes |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 | A key negative regulator of insulin and leptin signaling.[5] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | Implicated in cell growth and actin cytoskeleton regulation.[5] |
| Cell Division Cycle 25B (CDC25B) | 0.7 | A critical regulator of the G2/M cell cycle transition.[5] |
| CD45 | 54 | A transmembrane PTPase essential for antigen receptor signaling in immune cells.[1][2] |
| Vaccinia H1-Related (VHR/DUSP3) | 2.0 | A dual-specificity phosphatase that regulates MAPK signaling pathways.[1][2] |
Signaling Pathways
The PTPases inhibited by this compound are integral components of various critical cellular signaling pathways. Understanding these pathways is crucial for interpreting the biological effects of this compound.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: CD45 is a positive regulator of antigen receptor signaling.
Caption: CDC25B activates CDK1-Cyclin B to promote entry into mitosis.
Experimental Protocols
In Vitro PTPase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on PTPase activity using the generic substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by a PTPase produces p-nitrophenol (pNP), which has a yellow color that can be quantified by measuring absorbance at 405 nm.[6][7]
Materials:
-
Recombinant PTPase of interest (e.g., PTP1B, LMW-PTP, CDC25B, CD45, or VHR)
-
This compound (stock solution in DMSO)
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
PTPase assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for the pNPP-based PTPase inhibition assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span the expected IC50 value. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant PTPase in ice-cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control.
-
Add 60 µL of the diluted PTPase solution to each well.
-
Include a "no enzyme" control containing 80 µL of assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPP substrate solution to each well to start the reaction. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the absorbance of the uninhibited control is within the linear range of the microplate reader.
-
Stop Reaction: Stop the reaction by adding 50 µL of the stop solution to each well. The alkaline stop solution will also enhance the yellow color of the pNP product.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for PTPase Inhibition
This protocol provides a general framework for assessing the effect of this compound on protein tyrosine phosphorylation in a cellular context. An example is the use of Ball-1 cells, a human B-cell leukemia line, to assess the in-situ effects of the inhibitor.[1][2]
Materials:
-
Cell line of interest (e.g., Ball-1 cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against phosphotyrosine (e.g., 4G10)
-
Appropriate secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specific duration (e.g., 1-4 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-phosphotyrosine antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Compare the overall phosphotyrosine levels and the phosphorylation status of specific protein bands between the untreated, vehicle-treated, and this compound-treated samples to assess the in-situ inhibitory activity of this compound.
Troubleshooting
-
High Background in pNPP Assay: This may be due to spontaneous hydrolysis of pNPP. Prepare fresh pNPP solution for each experiment.
-
Low Signal in pNPP Assay: The enzyme concentration may be too low, or the incubation time may be too short. Optimize these parameters.
-
Inconsistent Results: this compound can aggregate at high concentrations. Ensure proper solubilization and consider the inclusion of a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer, after confirming it does not interfere with enzyme activity. Also, be mindful of the potential for promiscuous inhibition.
-
No Effect in Cell-Based Assay: The inhibitor may not be cell-permeable, or the treatment time and concentration may need optimization.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of various PTPases in cellular signaling and to screen for novel PTPase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CD45 regulated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-RK-682 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is a synthetic, racemic mixture of the natural product RK-682, originally isolated from microbial metabolites.[1] It functions as a potent inhibitor of protein tyrosine phosphatases (PTPases), a class of enzymes crucial for regulating a wide array of cellular processes.[2] Dysregulation of PTPase activity is implicated in numerous diseases, including cancer, diabetes, and inflammatory disorders, making them attractive targets for therapeutic intervention.
This compound has been shown to inhibit several PTPases, most notably Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC-25B).[2] By inhibiting these enzymes, this compound can modulate critical signaling pathways. Inhibition of PTP-1B, a negative regulator of the insulin and leptin signaling pathways, makes this compound a tool for studying metabolic diseases.[3] Furthermore, its inhibition of CDC-25B, a key activator of cyclin-dependent kinases (CDKs) that drive cell cycle progression, results in cell cycle arrest, highlighting its potential in cancer research.[4]
These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on cellular signaling and cell cycle progression.
Quantitative Data Summary
The inhibitory activity of this compound against various protein tyrosine phosphatases has been determined in in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Phosphatase | IC50 (in vitro) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 µM | [2] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 µM | [2] |
| Cell Division Cycle 25B (CDC-25B) | 0.7 µM | [2] |
| CD45 | 54 µM | [1] |
| VHR | 2.0 µM | [1] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound primarily exerts its effects by inhibiting key protein tyrosine phosphatases. The diagram below illustrates the impact of this compound on two major cellular pathways: insulin signaling (via PTP-1B inhibition) and cell cycle regulation (via CDC-25B inhibition).
Caption: this compound inhibits PTP-1B and CDC-25B, thereby modulating insulin signaling and cell cycle progression.
Experimental Workflow for Cell-Based Assays
The following diagram outlines the general workflow for conducting cell-based assays with this compound, from cell culture to data analysis.
Caption: General workflow for this compound cell-based assays.
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins, such as the insulin receptor (downstream of PTP-1B) or CDK1 (downstream of CDC-25B).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., HepG2 for insulin signaling, HeLa for cell cycle)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[5]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).[1][6]
-
Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-CDK1, anti-total-CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for a predetermined time (e.g., 1, 6, 12, 24 hours). A dose-response and time-course experiment is recommended to determine optimal conditions.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., sodium orthovanadate for PTP-1B inhibition).[3][7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors.[5]
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1][6]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the normalized phosphorylation levels between treated and control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution, specifically to detect G1/S or G2/M arrest.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 50-60% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for a suitable duration (e.g., 24, 48 hours).
-
Include a vehicle control (DMSO) and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).[8]
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (300 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Use flow cytometry analysis software to generate DNA content histograms.
-
Gate the cell populations corresponding to G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase for all treatment conditions.
-
Compare the cell cycle distribution between this compound-treated cells and controls.
-
Perform statistical analysis to determine if the observed changes in cell cycle distribution are significant.
Considerations and Troubleshooting
-
Solubility and Aggregation: this compound has been reported to form aggregates in aqueous solutions, which may lead to promiscuous enzyme inhibition. It is crucial to ensure complete solubilization of the compound and consider the use of detergents like Triton X-100 in in vitro assays to minimize aggregation.
-
Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects.[9][10][11] Validating key findings using complementary approaches, such as siRNA-mediated knockdown of the target phosphatases, is recommended.
-
Cell Line Specificity: The cellular response to this compound may vary between different cell lines. It is advisable to test the compound in multiple cell lines relevant to the research question.
-
Phosphatase and Protease Inhibition: The preservation of protein phosphorylation is critical for accurate results.[5] Always use freshly prepared lysis buffers containing a cocktail of protease and phosphatase inhibitors and keep samples on ice.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Nonradioisotopic Assay and Cdc25B Overexpression Cell Lines for Use in Screening for Cdc25B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.fsu.edu [med.fsu.edu]
- 9. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application of (Rac)-RK-682 in Cancer Cell Lines: A Detailed Overview
(Rac)-RK-682 , the racemic form of the natural product RK-682, has emerged as a noteworthy small molecule inhibitor with potential applications in cancer research. As a potent inhibitor of protein tyrosine phosphatases (PTPases), this compound demonstrates the ability to modulate critical cellular processes such as cell cycle progression and apoptosis, making it a valuable tool for investigating cancer cell biology and a potential candidate for therapeutic development.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of specific PTPases. These enzymes play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues on proteins, thereby regulating a wide array of cellular functions. The dysregulation of PTPase activity is a common feature in many cancers, contributing to uncontrolled cell growth and survival.
This compound has been shown to inhibit several key PTPases with varying potencies. Notably, it is a potent inhibitor of Cell Division Cycle 25B (CDC25B) , a dual-specificity phosphatase that is essential for the G1/S and G2/M transitions of the cell cycle.[1] By inhibiting CDC25B, this compound can effectively halt cell cycle progression. It also targets Protein Tyrosine Phosphatase 1B (PTP-1B) and Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) , both of which are implicated in various cancer-related signaling pathways.[1]
Effects on Cancer Cell Lines
The primary application of this compound in cancer cell lines revolves around its ability to induce cell cycle arrest and apoptosis.
Cell Cycle Arrest
A key finding is the induction of G1 phase cell cycle arrest by RK-682 in human B cell leukemia cells.[2] This arrest at the G1/S transition prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation.[2] The inhibition of CDC25B is a likely mechanism behind this G1 arrest, as CDC25B is responsible for activating cyclin-dependent kinases (CDKs) that drive the G1/S transition.
References
Application Notes: Utilizing (Rac)-RK-682 for Cell Cycle Arrest Studies
(Rac)-RK-682 is a valuable chemical tool for researchers studying cell cycle regulation, particularly the G1/S transition. As a potent inhibitor of protein tyrosine phosphatases (PTPases), its application allows for the targeted disruption of key signaling pathways that govern cell proliferation.
Introduction
This compound, a racemic mixture of the natural product RK-682 isolated from Streptomyces sp., is a well-characterized inhibitor of protein tyrosine phosphatases.[1][2][3] It has been shown to effectively arrest mammalian cell cycle progression at the G1 phase, making it a useful agent for synchronizing cell populations or studying the molecular events governing the G1/S checkpoint.[2] Its mechanism of action is primarily attributed to the inhibition of the Cdc25 family of dual-specificity phosphatases.[4][5]
Mechanism of Action: Inducing G1 Arrest
The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs). The transition from the G1 phase to the S phase is a critical checkpoint controlled mainly by the Cdk2/cyclin E and Cdk2/cyclin A complexes.[4][6] The activity of these complexes is tightly regulated by phosphorylation. Cdc25A, a dual-specificity phosphatase, is responsible for removing inhibitory phosphates from Cdk2, thereby activating it and promoting entry into the S phase.[5][7][8]
This compound exerts its cell cycle arrest effect by inhibiting Cdc25 phosphatases.[2][4] By inhibiting Cdc25A, this compound prevents the activation of Cdk2.[7] This leads to the hypo-phosphorylation of the Retinoblastoma protein (pRb). In its hypo-phosphorylated state, pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and S-phase entry. The ultimate result is a block in cell cycle progression at the G1/S boundary.[9]
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its stereoisomers against various phosphatases. This data is crucial for determining appropriate experimental concentrations.
| Target Phosphatase | Compound | IC50 Value | Reference |
| Cdc25B | This compound | 0.7 µM | [1] |
| Cdc25A | R-stereoisomer of RK-682 | 34 µM | [4][5] |
| Cdc25B | R-stereoisomer of RK-682 | 34 µM | [4][5] |
| VHR (Dual Specificity Phosphatase 3) | RK-682 | 2.0 µM | [2] |
| PTP-1B | This compound | 8.6 µM | [1] |
| LMW-PTP | This compound | 12.4 µM | [1] |
| CD45 | RK-682 | 54 µM | [2] |
Experimental Protocols
Protocol 1: Induction of G1 Cell Cycle Arrest
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce G1 arrest.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT116, Ball-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment and recovery.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium. A typical starting concentration range is 1-50 µM, based on the IC50 values.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period to induce arrest. A typical incubation time is 18-24 hours.
-
Harvesting:
-
Adherent cells: Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Suspension cells: Collect cells directly from the flask/plate.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes and discard the supernatant.
-
-
Downstream Analysis: The resulting cell pellets are now ready for analysis via flow cytometry (Protocol 2) or Western blotting (Protocol 3).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[10][11]
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Cold 70% ethanol
-
PBS
-
PI Staining Buffer:
-
50 µg/mL Propidium Iodide (PI)
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization) in PBS
-
Procedure:
-
Fixation:
-
Resuspend the cell pellet (approx. 1 x 10^6 cells) in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 2 hours.[10] Cells can be stored at -20°C for several weeks.
-
-
Washing:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.[12] Centrifuge again and discard the supernatant.
-
-
Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram (PI fluorescence).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histogram and calculate the percentage of cells in G1, S, and G2/M phases. An increase in the G1 peak and a decrease in the S and G2/M peaks indicate a G1 arrest.
-
Protocol 3: Analysis of Cell Cycle Proteins by Western Blot
This protocol is for assessing the status of key proteins in the Cdc25A-Cdk2 pathway to confirm the mechanism of this compound-induced arrest.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Cdk2 (Thr14/Tyr15), anti-Cdk2, anti-Cdc25A, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities, normalizing to a loading control like β-actin. Expect to see an increase in the inhibitory phosphorylation of Cdk2 in treated cells.
-
Visualizations
Caption: Signaling pathway of this compound inducing G1 cell cycle arrest.
Caption: Experimental workflow for studying cell cycle arrest with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore-guided discovery of CDC25 inhibitors causing cell cycle arrest and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cdc25A Suppresses Hepato-Renal Cystogenesis in Rodent Models of Polycystic Kidney and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDC25A inhibition suppresses cell proliferation and induces G1/S‑phase cell cycle arrest in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p21 Is a Critical CDK2 Regulator Essential for Proliferation Control in Rb-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-RK-682 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). These application notes provide a detailed protocol for utilizing this compound to study protein phosphorylation events by Western blot analysis, with a focus on the ERK signaling pathway.
This compound, a racemic mixture of the natural product RK-682, is a valuable tool for investigating the role of protein tyrosine dephosphorylation in various signaling pathways. By inhibiting PTPs, this compound treatment leads to an accumulation of phosphorylated proteins, which can be readily detected and quantified using Western blotting. This allows researchers to probe the activity of specific signaling cascades and assess the impact of PTP inhibition on cellular processes.
A key target of RK-682 is the dual-specificity phosphatase VHR (Vaccinia H1-Related), a negative regulator of the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2] Inhibition of VHR by RK-682 is expected to result in the increased phosphorylation and activation of ERK and JNK.
Data Presentation
The inhibitory activity of this compound has been characterized against several protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Phosphatase Target | IC50 (µM) |
| CD45 | 54[3] |
| VHR (DUSP3) | 2.0[3] |
| PTP-1B | 8.6[4] |
| LMW-PTP | 12.4[4] |
| CDC-25B | 0.7[4] |
Signaling Pathway Affected by this compound
This compound inhibits the protein tyrosine phosphatase VHR, which is a negative regulator of the ERK signaling pathway. This inhibition leads to an increase in the phosphorylation of ERK, thereby activating the downstream signaling cascade.
References
- 1. VHR/DUSP3 phosphatase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Determining the IC50 of (Rac)-RK-682 for PTP1B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of (Rac)-RK-682 against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] this compound is a known inhibitor of protein tyrosine phosphatases (PTPs).
Data Presentation
The inhibitory activity of this compound against PTP1B and other phosphatases is summarized below.
| Compound | Target | IC50 (μM) |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6[4] |
| This compound | Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) | 12.4[4] |
| This compound | Cell Division Cycle 25B (CDC-25B) | 0.7[4] |
Signaling Pathway of PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in regulating key cellular signaling pathways. It primarily acts as a negative regulator of the insulin and leptin signaling cascades.[2][5] Upon binding of insulin to its receptor, the receptor undergoes autophosphorylation, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates, such as Insulin Receptor Substrate-1 (IRS-1), thereby attenuating the insulin signal.[1][2] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2).[2]
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Protocols
PTP1B Inhibition Assay Protocol
This protocol outlines the determination of this compound's inhibitory effect on PTP1B using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[6]
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[6]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the assay buffer to obtain a range of concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 μL of the PTP1B enzyme solution (1 μg/mL) to each well.[6] Add 10 μL of each this compound dilution to the respective wells.[6] Include control wells with assay buffer instead of the inhibitor. Incubate at 37°C for 10 minutes.
-
Initiate the Reaction: Add 40 μL of 4 mM pNPP solution to each well to start the enzymatic reaction.[6] The total volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30 minutes).
-
Stop the Reaction: Stop the reaction by adding 50 μL of 3 M NaOH to each well.
-
Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the PTP1B activity.
-
Calculate Percentage Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance with inhibitor - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
IC50 Determination Workflow
The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is determined by performing a dose-response analysis.
Caption: Workflow for determining the IC50 value.
Data Analysis:
-
Data Normalization: Convert the raw absorbance data into percentage inhibition.
-
Dose-Response Curve: Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Non-linear Regression: Use a suitable software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[7] The equation is typically in the form: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)) Where X is the logarithm of the inhibitor concentration and Y is the response (% inhibition).
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Techniques for Measuring (Rac)-RK-682 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is a synthetically derived, racemic mixture of the natural product RK-682, a known inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process is fundamental to a multitude of cellular signaling pathways that govern cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for therapeutic intervention.
This compound has been shown to inhibit several PTPs, including Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight PTP (LMW-PTP), Cell Division Cycle 25B (CDC25B), CD45, and Vaccinia H1-Related (VHR/DUSP3) phosphatase. By inhibiting these enzymes, this compound can modulate critical signaling cascades, leading to cellular effects such as cell cycle arrest.
These application notes provide a comprehensive overview of established techniques and detailed protocols for measuring the efficacy of this compound, both in vitro and in cellular contexts. The following sections will detail enzymatic assays to determine inhibitory potency, cellular assays to assess downstream functional consequences, and representations of the signaling pathways affected.
Data Presentation: In Vitro and Cellular Efficacy of this compound
The efficacy of this compound can be quantified at both the enzymatic and cellular levels. The following tables summarize key quantitative data for this compound.
| Target PTP | In Vitro IC50 (µM) [1] |
| PTP1B | 8.6 |
| LMW-PTP | 12.4 |
| CDC25B | 0.7 |
| CD45 | 54 |
| VHR (DUSP3) | 2.0 |
| Cellular Assay | Cell Line | Parameter | This compound Concentration | Observed Effect |
| Cell Cycle Analysis | Human B cell leukemia (Ball-1) | G1 Phase Arrest | Not Specified | Increased percentage of cells in G1 phase |
| Cell Proliferation | Various Cancer Cell Lines | IC50 | Varies by cell line | Inhibition of cell proliferation |
| Phosphoprotein Levels | Relevant cell line | p-ERK Levels | Concentration-dependent | Decrease in phosphorylated ERK |
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting multiple PTPs, thereby influencing several key signaling pathways. A primary target is the MAPK/ERK pathway, which is regulated by VHR (DUSP3). Additionally, its inhibition of PTP1B affects insulin signaling, while its impact on CDC25B directly influences the cell cycle machinery. The inhibition of CD45 has implications for T-cell receptor signaling.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy of this compound.
In Vitro PTP Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the in vitro inhibitory activity of this compound against a specific PTP using the substrate p-nitrophenyl phosphate (pNPP).
Caption: Workflow for the in vitro colorimetric PTP assay.
Materials:
-
96-well microplate
-
Recombinant PTP enzyme of interest (e.g., PTP1B, VHR)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
This compound stock solution (in DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the PTP enzyme to the desired working concentration in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
20 µL of diluted this compound or vehicle control.
-
60 µL of assay buffer.
-
10 µL of diluted PTP enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Phosphorylated Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of specific proteins within a cellular context, such as the phosphorylation of ERK.
References
Troubleshooting & Optimization
Troubleshooting (Rac)-RK-682 Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (Rac)-RK-682.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly recommended.[1] It is also reported to be soluble in ethanol, methanol, DMF, heptane, and xylene.[1][2][3]
Q2: I am observing poor water solubility with my this compound sample. Is this expected?
A2: Yes, poor water solubility is a known characteristic of this compound.[3] It is advisable to first prepare a concentrated stock solution in a recommended organic solvent before further dilution in aqueous buffers.
Q3: My this compound is not dissolving completely in the recommended solvent. What steps can I take?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the solvent volume: The concentration of your intended solution may be too high. Try adding more solvent to decrease the concentration.
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Agitate the solution by vortexing or using a sonication bath to break up any clumps and enhance solubilization.
-
Fresh Solvent: Ensure the solvent you are using is anhydrous and of high purity, as contaminants can affect solubility.
Q4: Can I store this compound in solution?
A4: It is best practice to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in tightly sealed vials at -20°C for the short term.[4] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| DMSO | ≥8 mg/mL | [1] |
| Heptane | ≥8 mg/mL | [1] |
| Xylene | ≥8 mg/mL | [1] |
| Ethanol | Soluble | [2][3] |
| Methanol | Soluble | [2][3] |
| DMF | Soluble | [2][3] |
| Water | Poor Solubility | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 368.51 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 271.4 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Storage: For immediate use, the solution can be kept at room temperature. For short-term storage, store at -20°C. For long-term storage, aliquot the solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.
Visualizing the Mechanism of Action
This compound is a known inhibitor of protein tyrosine phosphatases (PTPs).[1][5] This diagram illustrates a simplified signaling pathway where this compound inhibits a PTP, leading to the sustained phosphorylation of a substrate protein and subsequent downstream cellular effects.
Caption: Inhibition of Protein Tyrosine Phosphatase by this compound.
References
- 1. RK-682 | Protein Tyrosine Phosphatase Inhibitor [stressmarq.com]
- 2. usbio.net [usbio.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. medkoo.com [medkoo.com]
- 5. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing (Rac)-RK-682 aggregation in experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the aggregation of (Rac)-RK-682 in experimental settings.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound solubility and aggregation in a question-and-answer format.
Q1: My this compound solution, which was clear in 100% DMSO, became cloudy or formed a visible precipitate immediately after I diluted it in my aqueous buffer (e.g., PBS or cell culture medium). What happened?
A1: This is a common phenomenon known as solvent-shift precipitation. This compound is significantly less soluble in aqueous solutions than in pure DMSO. When the high-concentration DMSO stock is rapidly diluted into an aqueous medium, the compound is pushed out of solution and aggregates. The salts and pH of the buffer can further reduce its solubility compared to pure water[1].
Q2: How can I avoid this precipitation when preparing my working solution for an experiment?
A2: The key is to avoid a sudden, large change in solvent polarity. Follow a serial dilution protocol. Instead of diluting the stock directly into the final aqueous buffer, perform one or more intermediate dilution steps in DMSO or a mix of DMSO and your final buffer. Also, add the final, most diluted stock to your assay medium slowly while vortexing or swirling to ensure rapid mixing and prevent localized high concentrations of the compound.
Q3: I observed a precipitate in my final working solution. Is the experiment ruined? Can I rescue the solution?
A3: You may be able to rescue the solution if the aggregation is reversible. Try the following methods:
-
Gentle Warming: Warm the solution briefly in a 37°C water bath. This can sometimes be sufficient to redissolve small amounts of precipitate[2]. Do not overheat, as this could degrade the compound.
-
Sonication: Place the tube or plate in a sonicating water bath for a few minutes. This provides energy to break up aggregates and can help redissolve the compound[1][2].
-
Vortexing: Vigorous vortexing can also help. Check for dissolution by holding the tube up to a light source or observing a drop under a microscope[3]. If these methods fail, the compound has likely crashed out of solution permanently, and a new working solution should be prepared using the improved protocol in this guide.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Some robust cell lines may tolerate up to 0.5%[4]. However, this is cell-line dependent and should be empirically determined. Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver the inhibitor.
Q5: Could components in my cell culture medium, like serum, be affecting RK-682 solubility?
A5: Yes. Serum proteins can sometimes bind to small molecules, which can either help keep them in solution or, conversely, contribute to aggregation depending on the compound's properties. If you suspect an interaction, you can try preparing the final dilution in a serum-free medium immediately before adding it to the cells. However, for many hydrophobic compounds, diluting into a serum-containing medium can actually aid solubility as the compound adsorbs to proteins like albumin[5]. The best approach is to test this empirically if problems persist.
Frequently Asked Questions (FAQs)
What is this compound and what does it do? this compound is a racemic inhibitor of protein tyrosine phosphatases (PTPs)[6]. It is particularly potent against Cdc25B (Cell division cycle 25B), a key phosphatase that activates cyclin-dependent kinases (CDKs) to drive cell cycle progression[6]. By inhibiting Cdc25, RK-682 can arrest the cell cycle, typically at the G1/S transition[7].
Why is preventing aggregation so important? Compound aggregation leads to a dramatic loss of active, soluble monomer, meaning the effective concentration in your experiment is much lower than intended. Furthermore, aggregates can cause non-specific cellular effects or assay interference, leading to unreliable and misleading results[8].
What is the best solvent for making a stock solution of this compound? Anhydrous, high-purity DMSO is the recommended solvent for primary stock solutions[2][3]. The calcium salt form of RK-682 is also soluble in DMF, ethanol, and methanol[7]. Always use a fresh or properly stored bottle of anhydrous solvent, as absorbed moisture can reduce solubility and degrade the compound[9].
How should I store my this compound stock solution? Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation from repeated freeze-thaw cycles[3][4]. When stored as a powder at -20°C, the compound is stable for years[7].
Data Presentation
Table 1: Solubility of this compound Forms in Common Solvents
| Compound Form | Solvent | Solubility | Reference |
| This compound / TAN 1364B | Methanol | Soluble | [8] |
| RK-682 (calcium salt) | DMSO | Soluble | [7] |
| RK-682 (calcium salt) | DMF | Soluble | [7] |
| RK-682 (calcium salt) | Ethanol | Soluble | [7] |
Note: "Soluble" indicates that a solution can be prepared but does not specify the maximum concentration. It is best practice to prepare stock solutions at a concentration known to be stable, such as 10-50 mM, if solubility allows.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize the risk of aggregation.
Materials:
-
This compound solid powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
-
Final aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare High-Concentration Primary Stock (e.g., 20 mM): a. Centrifuge the manufacturer's vial briefly to ensure all powder is at the bottom[3]. b. Calculate the volume of DMSO required to achieve a 20 mM concentration (Molecular Weight of this compound is 368.5 g/mol ). c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex vigorously. If needed, gently warm the vial to 37°C or sonicate until the solid is completely dissolved and the solution is clear[2]. e. Aliquot the primary stock into single-use volumes (e.g., 10 µL) and store at -80°C.
-
Prepare Intermediate Dilution in DMSO (e.g., 1 mM): a. Thaw one aliquot of the 20 mM primary stock. b. Perform a serial dilution in 100% DMSO to create an intermediate stock. For example, add 5 µL of the 20 mM stock to 95 µL of DMSO to get 100 µL of a 1 mM solution. This step is crucial for avoiding precipitation.
-
Prepare Final Working Solution (e.g., 10 µM in Cell Culture Medium): a. Calculate the volume of the intermediate stock needed. To achieve a 10 µM final concentration in 1 mL of medium, you will need 10 µL of the 1 mM intermediate stock (a 1:100 dilution). This results in a final DMSO concentration of 0.1%. b. Dispense 990 µL of your pre-warmed cell culture medium into a sterile tube. c. While gently vortexing or swirling the medium, slowly add the 10 µL of 1 mM RK-682 stock solution drop-by-drop to the medium[3]. Do not add the medium to the concentrated DMSO stock. d. Vortex the final working solution for 10-15 seconds to ensure it is homogenous. Visually inspect for any signs of precipitation. e. Use the final working solution immediately in your experiment. Do not store aqueous working solutions[10].
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the Cdc25 phosphatase, preventing CDK activation.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions to minimize aggregation.
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing (Rac)-RK-682 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-RK-682 in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental conditions and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, racemic mixture of the natural product RK-682. It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases (PTPases). By inhibiting PTPases, this compound can modulate phosphorylation-dependent signaling pathways that are crucial for cell growth, proliferation, and survival.
Q2: What are the known molecular targets of this compound?
A2: this compound has been shown to inhibit several PTPases with varying potencies. The half-maximal inhibitory concentrations (IC50) for some of these enzymes are summarized in the table below.
| Target PTPase | IC50 (µM) |
| CDC25B | 0.7 |
| VHR | 2.0 |
| PTP1B | 8.6 |
| LMW-PTP | 12.4 |
| CD45 | 54 |
Q3: What is the expected effect of this compound on the cell cycle?
A3: this compound has been observed to arrest the mammalian cell cycle at the G1/S transition phase[1]. This effect is likely mediated by its inhibition of PTPases that are involved in the regulation of cell cycle progression.
Q4: What is a recommended starting concentration range for this compound in cell viability experiments?
A4: Due to the lack of specific published cytotoxicity data for this compound across a wide range of cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on its enzymatic IC50 values, a starting range of 1 µM to 100 µM is recommended for initial cytotoxicity screening.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable organic solvent like DMSO. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use in cell culture, the stock solution should be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability at expected concentrations. | 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Cell line resistance: The specific cell line may be resistant to the effects of this compound. 4. Suboptimal assay conditions: The incubation time may be too short, or the cell density may be too high. | 1. Verify compound integrity: Use a fresh stock of this compound. 2. Increase incubation time: Extend the treatment duration (e.g., 48 or 72 hours). 3. Test a higher concentration range: Carefully increase the concentration of this compound in your dose-response experiment. 4. Optimize cell density: Ensure cells are in the logarithmic growth phase and not over-confluent. 5. Use a positive control: Include a known inducer of cell death in your assay to validate the experimental setup. |
| High background or inconsistent results in the cell viability assay. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound precipitation: this compound may be precipitating in the culture medium at higher concentrations. 3. Inconsistent cell seeding: Uneven cell distribution in the multi-well plate. 4. Contamination: Microbial contamination of the cell culture. | 1. Perform a solvent control: Test the effect of the solvent at the highest concentration used for this compound dilutions. 2. Check for precipitation: Visually inspect the culture medium for any signs of compound precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. 3. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during seeding. 4. Practice good cell culture technique: Regularly check for and address any signs of contamination. |
| Observed cell death is not dose-dependent. | 1. Off-target effects: At very high concentrations, the compound may be inducing non-specific cytotoxicity. 2. Assay saturation: The cell viability assay may have reached its detection limit. | 1. Narrow the concentration range: Focus on a more refined range of concentrations around the estimated IC50 value. 2. Use a different viability assay: Consider a complementary assay that measures a different aspect of cell health (e.g., apoptosis vs. metabolic activity). |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line, which is essential for optimizing its concentration for subsequent cell viability experiments.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is a 2-fold serial dilution from 100 µM down to 0.78 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced G1/S Cell Cycle Arrest
This compound, as a PTPase inhibitor, is hypothesized to interfere with signaling cascades that regulate cell cycle progression. One potential pathway involves the inhibition of PTPases that normally dephosphorylate and inactivate components of the MAPK/ERK signaling pathway. Inhibition of these PTPases would lead to sustained ERK activation, which can, in turn, downregulate the expression of Cyclin D1, a key regulator of the G1/S transition.
Caption: Proposed mechanism of this compound-induced G1/S cell cycle arrest.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining and validating the optimal concentration of this compound for cell viability studies.
Caption: Workflow for optimizing this compound concentration.
References
impact of divalent cations on (Rac)-RK-682 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-RK-682, a known protein tyrosine phosphatase (PTPase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly higher than expected. What could be the cause?
A1: Several factors can lead to an unexpectedly high IC50 value for this compound. One common reason is the presence of divalent cations, such as magnesium (Mg²⁺), in your assay buffer.[1] Divalent cations can deplete the inhibitory activity of this compound.[1] We recommend preparing a buffer without divalent cations or with their concentrations carefully controlled. Additionally, this compound is known to form aggregates, which can also affect its apparent activity.[1]
Q2: How do divalent cations interfere with this compound activity?
A2: The exact mechanism of interference is not fully elucidated, but it is known that divalent cations can reduce the inhibitory potency of this compound.[1] This could be due to a direct interaction with the inhibitor, altering its conformation or ability to interact with the target enzyme. It is also important to note that protein tyrosine phosphatases (PTPases) themselves can be influenced by divalent cations; for instance, some PTPases are inhibited by zinc, cadmium, and copper. Therefore, the effect of divalent cations can be complex, affecting both the inhibitor and the enzyme.
Q3: I'm observing inconsistent results between experiments. What are the potential sources of variability?
A3: Inconsistent results when working with this compound can stem from its propensity to aggregate and the sensitivity of its activity to assay conditions.[1] To improve reproducibility, ensure your stock solutions are properly prepared and stored, and minimize freeze-thaw cycles. We strongly advise characterizing the aggregation behavior of this compound under your specific experimental conditions. The presence and concentration of divalent cations in your buffers are also a critical factor for consistency.
Q4: Can this compound inhibit phosphatases other than PTPases?
A4: this compound is considered a selective inhibitor of protein tyrosine phosphatases.[1] However, its inhibitory mechanism can be "promiscuous," meaning it may not be solely dependent on binding to the catalytic site and could potentially interact with other proteins.[1] It is always good practice to test the selectivity of this compound against other types of phosphatases if relevant to your research.
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is typically dissolved in organic solvents such as DMSO to prepare a stock solution. It is crucial to ensure the final concentration of the organic solvent in your assay is low and consistent across all experiments, as high concentrations can affect enzyme activity and compound solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | Presence of divalent cations (e.g., Mg²⁺, Ca²⁺) in the assay buffer. | Prepare a new assay buffer without divalent cations or use a chelating agent like EDTA to remove them. Titrate in known concentrations of divalent cations to quantify their effect. |
| This compound aggregation. | Test for aggregation using techniques like dynamic light scattering (DLS) or by including a non-ionic detergent (e.g., Triton X-100) in your assay buffer to disrupt aggregates. | |
| Poor reproducibility of results | Inconsistent preparation of this compound stock solutions. | Prepare fresh stock solutions and use them promptly. Avoid multiple freeze-thaw cycles. |
| Variability in assay buffer composition. | Ensure all components of the assay buffer, especially divalent cations, are at consistent concentrations in every experiment. | |
| Precipitate formation in assay wells | Low solubility of this compound at the working concentration. | Decrease the final concentration of this compound. Ensure the final concentration of the organic solvent from the stock solution is not causing precipitation. |
Quantitative Data Summary
The following table illustrates the expected impact of divalent cations on the inhibitory activity of this compound against a model protein tyrosine phosphatase, PTP1B. Note: These are representative data based on published observations and should be confirmed experimentally.
| Divalent Cation | Concentration (mM) | Fold Increase in IC50 of this compound (approx.) |
| None | 0 | 1x (Baseline) |
| MgCl₂ | 1 | 2-5x |
| MgCl₂ | 5 | 5-10x |
| CaCl₂ | 1 | 1.5-3x |
| CaCl₂ | 5 | 3-7x |
| ZnCl₂ | 0.1 | Potential for direct PTP1B inhibition, complicating interpretation. |
Experimental Protocols
Protocol 1: Determining the Effect of Divalent Cations on this compound IC50
This protocol outlines the steps to quantify the impact of divalent cations on the inhibitory potency of this compound.
-
Reagent Preparation:
-
Prepare a 10X stock of your assay buffer (e.g., 500 mM HEPES, pH 7.2, 1 M NaCl, 5 mM DTT) without any divalent cations.
-
Prepare 100 mM stock solutions of MgCl₂ and CaCl₂ in deionized water.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the PTPase enzyme and substrate (e.g., p-nitrophenyl phosphate, pNPP) solutions.
-
-
Assay Setup:
-
Prepare a series of 1X assay buffers containing different final concentrations of the divalent cation to be tested (e.g., 0 mM, 1 mM, 5 mM, 10 mM MgCl₂).
-
In a 96-well plate, perform serial dilutions of this compound in each of the prepared assay buffers. Include a no-inhibitor control for each buffer condition.
-
Add the PTPase enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (pNPP).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.
-
Calculate the initial reaction rates for each inhibitor concentration under each divalent cation condition.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each condition.
-
Compare the IC50 values obtained in the presence and absence of divalent cations.
-
Protocol 2: Assessing this compound Aggregation
This protocol provides a method to evaluate the aggregation of this compound in your assay buffer.
-
Reagent Preparation:
-
Prepare your standard assay buffer.
-
Prepare a second assay buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
Perform a standard IC50 determination experiment as described in Protocol 1, but run two parallel experiments: one with the standard assay buffer and one with the detergent-containing buffer.
-
-
Data Analysis and Interpretation:
-
Calculate the IC50 values for this compound in both the presence and absence of the detergent.
-
A significant rightward shift (increase) in the IC50 value in the presence of the detergent is indicative of inhibitor aggregation in the standard buffer. The detergent disrupts the aggregates, leading to a change in the apparent inhibitory potency.
-
Visualizations
Caption: Experimental workflow for determining the impact of divalent cations on this compound activity.
Caption: Troubleshooting logic for unexpectedly high IC50 values of this compound.
References
addressing promiscuous inhibition of (Rac)-RK-682
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-RK-682, a known protein tyrosine phosphatase (PTP) inhibitor. Due to its potential for promiscuous inhibition, this guide focuses on troubleshooting common issues and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of RK-682, a natural product isolated from Streptomyces sp.[1]. It is primarily known as a competitive inhibitor of protein tyrosine phosphatases (PTPs)[1]. Its inhibitory activity is attributed to the 3-acyl-5-hydroxymethyltetronic acid core structure[2].
Q2: What are the known primary targets of this compound?
This compound has been shown to inhibit several PTPs, including Protein Tyrosine Phosphatase 1B (PTP-1B), low molecular weight PTP (LMW-PTP), and cell division cycle 25B (CDC-25B). It also inhibits CD45 and Vaccinia H1-Related (VHR) dual-specificity phosphatase[1][3].
Q3: Is this compound a specific inhibitor?
No, this compound is considered a promiscuous inhibitor. Its inhibitory action is not solely based on binding to the catalytic site of its target enzymes. It has been shown to form aggregates and bind to protein surfaces, which can lead to non-specific inhibition[2]. This promiscuity can be a significant factor in experimental variability.
Q4: What are the known off-target effects of this compound?
Beyond its activity against PTPs, this compound has been reported to inhibit other enzymes, including phospholipase A2 (PLA2), HIV-1 protease, and heparanase. This broad activity profile underscores the importance of careful experimental design and data interpretation.
Q5: How should I prepare and store this compound solutions?
For optimal results, dissolve this compound in a suitable organic solvent like DMSO to create a stock solution. For working solutions, dilute the stock in your aqueous assay buffer. It is crucial to be aware that the formation of aggregates can be concentration-dependent. Long-term storage of the stock solution should be at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or Irreproducible IC50 Values
Possible Cause 1: Compound Aggregation. this compound has a known tendency to form aggregates in aqueous solutions, which can lead to non-specific inhibition and variability in potency measurements[2].
-
Troubleshooting Steps:
-
Visually inspect your compound solution. Look for any signs of precipitation or cloudiness.
-
Test for aggregation. Perform a dynamic light scattering (DLS) experiment or a simple centrifugation-based assay (see Experimental Protocols).
-
Include a non-ionic detergent. Adding a small amount of a non-ionic detergent, such as Triton X-100 (0.01-0.1%), to your assay buffer can help to disrupt aggregate formation.
-
Vary compound concentration carefully. Test a wide range of concentrations to identify a potential "hook" effect in the dose-response curve, which can be indicative of aggregation-based inhibition.
-
Possible Cause 2: Influence of Divalent Cations. The presence of divalent cations, such as Mg²⁺, in the assay buffer has been shown to affect the inhibitory activity of this compound[2].
-
Troubleshooting Steps:
-
Review your buffer composition. Note the concentration of all divalent cations.
-
Perform control experiments. Test the inhibitory activity of this compound in buffers with and without divalent cations to assess their impact.
-
Maintain consistent buffer conditions. Ensure that the buffer composition, including the concentration of divalent cations, is consistent across all experiments.
-
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Cause: Promiscuous Inhibition. The observed cellular phenotype may be a result of this compound inhibiting multiple targets within the cell, not just the intended PTP.
-
Troubleshooting Steps:
-
Consult the inhibitor profile. Review the known primary and off-targets of this compound (see Data Presentation section).
-
Use orthogonal approaches. Confirm your findings using a different, structurally unrelated inhibitor for your target of interest.
-
Employ genetic validation. Use techniques like siRNA or CRISPR/Cas9 to knockdown the target protein and see if it phenocopies the effect of this compound.
-
Perform a kinase panel screen. To investigate potential off-target effects on kinases, consider screening this compound against a broad panel of kinases.
-
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target Class | Specific Target | IC50 (µM) | Reference |
| Protein Tyrosine Phosphatase | PTP-1B | 8.6 | [3] |
| LMW-PTP | 12.4 | [3] | |
| CDC-25B | 0.7 | [3] | |
| CD45 | 54 | [1] | |
| VHR | 2.0 | [1] | |
| Off-Target Enzymes | Phospholipase A2 (PLA2) | 16 | |
| HIV-1 Protease | 84 | ||
| Heparanase | 17 |
Experimental Protocols
Protocol 1: Centrifugation-Based Aggregation Assay
This simple assay can help determine if this compound is aggregating under your experimental conditions.
-
Prepare this compound Solution: Prepare a solution of this compound in your assay buffer at the highest concentration to be used in your experiments.
-
Initial Activity Measurement: Take an aliquot of the solution and measure its inhibitory activity in your standard assay.
-
Centrifugation: Centrifuge the remaining solution at high speed (e.g., >14,000 x g) for 30 minutes at 4°C.
-
Post-Centrifugation Activity Measurement: Carefully collect the supernatant without disturbing any potential pellet and measure its inhibitory activity.
-
Analysis: A significant decrease in inhibitory activity in the supernatant compared to the pre-centrifugation sample suggests that the compound was aggregating and has been pelleted.
Protocol 2: PTP1B Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of this compound against PTP1B.
-
Reagents and Buffers:
-
PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
This compound stock solution in DMSO
-
96-well microplate
-
-
Assay Procedure:
-
Add 2 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 48 µL of PTP1B enzyme solution (pre-diluted in assay buffer) to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of pNPP substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Phosphatase Activity Assay
This general protocol can be used to assess the effect of this compound on phosphatase activity in a cellular context.
-
Cell Culture:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a desired period. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Phosphatase Assay:
-
Use a commercially available phosphatase assay kit that measures the dephosphorylation of a specific substrate. Follow the manufacturer's instructions to measure phosphatase activity in the cell lysates.
-
-
Data Analysis:
-
Normalize the phosphatase activity to the total protein concentration in each lysate.
-
Calculate the percent inhibition of phosphatase activity at each concentration of this compound compared to the vehicle control.
-
Signaling Pathway Diagram
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
improving reproducibility of (Rac)-RK-682 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is the racemic mixture of RK-682, a natural product that functions as a protein tyrosine phosphatase (PTPase) inhibitor. Its primary known targets include Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC-25B).[1] It is often used as a positive control for phosphatase inhibition in in vitro assays.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the dephosphorylation activity of its target PTPases. By doing so, it can modulate various cellular signaling pathways. For instance, inhibition of PTP-1B can enhance insulin and leptin signaling.[3][4] Inhibition of CDC-25B, a key regulator of cell cycle progression, leads to cell cycle arrest.[5]
Q3: What are the known cellular effects of this compound?
A3: A primary cellular effect of this compound is the arrest of the mammalian cell cycle at the G1/S transition phase.[6][7] This is consistent with its inhibition of CDC25B, which is involved in the activation of cyclin-dependent kinases (CDKs) that drive the cell cycle forward.
Q4: How should this compound be stored?
A4: For optimal stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent, it is best to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations provided on the certificate of analysis.
Q5: In what solvents can this compound be dissolved?
A5: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Aggregation of this compound: The compound has a tendency to form aggregates in aqueous solutions, which can affect its inhibitory activity. | Prepare fresh dilutions from a concentrated stock solution for each experiment. Briefly vortex or sonicate the diluted solution before adding it to the assay. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to minimize aggregation. |
| Presence of divalent cations: Divalent cations, such as Mg2+, which are often present in enzyme assay buffers, can reduce the inhibitory activity of this compound.[2] | If possible, perform the assay in a buffer with a low concentration of divalent cations or consider using a chelating agent like EDTA, ensuring it doesn't negatively impact your target enzyme's activity. | |
| Promiscuous inhibition: this compound can bind to protein surfaces beyond the catalytic site, leading to non-specific inhibition.[2] | Include appropriate controls, such as a structurally related but inactive compound, to assess off-target effects. Varying the concentration of the target enzyme can also help to identify non-specific inhibition. | |
| Low or no inhibitory activity observed. | Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions and aliquot them for single-use to maintain compound integrity. |
| Incorrect assay conditions: The pH, temperature, or substrate concentration of the assay may not be optimal for observing inhibition. | Optimize the assay conditions for your specific PTPase. Ensure the substrate concentration is appropriate (typically at or below the Km) for competitive inhibition studies. | |
| Unexpected cellular effects or toxicity. | Off-target effects: As a promiscuous inhibitor, this compound may affect other cellular proteins and pathways, leading to unintended consequences. | Use the lowest effective concentration of this compound. Validate key findings using a second, structurally different inhibitor of the same target or through genetic approaches like siRNA-mediated knockdown of the target protein. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture is below the toxic threshold for your cell line (usually less than 0.5% for DMSO). Include a vehicle control (solvent only) in all cell-based experiments. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound against various PTPases.
| Target PTPase | Reported IC50 (µM) |
| PTP-1B | 8.6[1] |
| LMW-PTP | 12.4[1] |
| CDC-25B | 0.7[1] |
| CD45 | 54[6] |
| VHR | 2.0[6] |
Experimental Protocols
Detailed Methodology for In Vitro PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric PTPase assays using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the Assay Buffer at 2x the final desired concentration.
-
Enzyme Preparation: Dilute the PTP1B enzyme stock to the desired concentration in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
Add 50 µL of the 2x this compound dilutions to the wells of the 96-well plate.
-
For the positive control (no inhibition), add 50 µL of Assay Buffer.
-
For the negative control (no enzyme activity), add 100 µL of Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of the diluted PTP1B enzyme to all wells except the negative control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a 2x solution of pNPP in the Assay Buffer. Add 100 µL of the 2x pNPP solution to all wells to initiate the reaction. The final pNPP concentration should be at its Km value for PTP1B.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Stop Reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Detailed Methodology for Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cells in culture plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cells to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: The fixed cells can be stored at -20°C for at least one week.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G1, S, and G2/M phases).
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Visualizations
Caption: this compound inhibits PTP1B, a negative regulator of insulin and leptin signaling pathways.
Caption: this compound inhibits CDC25B, leading to G1/S cell cycle arrest.
Caption: A logical workflow for this compound experiments, incorporating troubleshooting steps.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
(Rac)-RK-682 stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of (Rac)-RK-682 in experimental settings. The following information is intended to help troubleshoot common issues and provide standardized protocols for assessing the stability of this compound in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, is a microbial metabolite recognized as a potent inhibitor of protein tyrosine phosphatases (PTPases).[1] It has been shown to inhibit the dephosphorylation activity of CD45 and Vaccinia H1-Related (VHR) phosphatases.[1] By inhibiting these phosphatases, RK-682 can modulate signaling pathways that are critical for cell cycle progression, leading to an arrest at the G1 phase in mammalian cells.[1]
Q2: I am seeing variable or lower-than-expected activity of RK-682 in my in vitro assays. What could be the cause?
Several factors can contribute to the apparent lack of activity of RK-682. One significant issue is its propensity to form large aggregates in aqueous solutions, which can affect its availability to interact with the target enzyme.[2] The inhibitory activity of RK-682 can also be influenced by the composition of the buffer, particularly the presence of divalent cations like magnesium. Furthermore, as a small molecule, its stability can be compromised by suboptimal storage and handling. It is crucial to ensure proper dissolution and to consider the components of your assay buffer.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is advisable to store this compound as a solid at -20°C. For short-term use, stock solutions can be prepared in an appropriate organic solvent, such as DMSO, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture, potentially affecting its stability.
Q4: Can I use RK-682 as a positive control in my phosphatase inhibition assay?
Yes, RK-682 is commercially used as a positive control for phosphatase inhibition in in vitro assays.[2] However, due to its potential for aggregation and promiscuous inhibition mechanisms, it is recommended to use it with caution and to carefully validate its performance in your specific assay conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Aggregation of RK-682: The compound may be forming aggregates in the aqueous buffer, reducing its effective concentration. | - Ensure complete dissolution of the DMSO stock in the assay buffer. - Consider a brief sonication of the final solution. - Evaluate the effect of detergents (e.g., Triton X-100, Tween-20) at low concentrations in your assay buffer to minimize aggregation, ensuring the detergent does not interfere with the assay. |
| Incompatible buffer components: Divalent cations (e.g., Mg²⁺) have been reported to potentially interfere with the inhibitory activity of RK-682. | - If possible, test the activity in a buffer with and without divalent cations to assess their impact. - Refer to the recommended buffer conditions table below for starting points. | |
| Inconsistent results between experiments | Instability in buffer: RK-682 may be degrading in the assay buffer over the course of the experiment, especially during prolonged incubations at room temperature or 37°C. | - Perform a stability study of RK-682 in your specific assay buffer using the protocol provided below. - Prepare fresh dilutions of RK-682 from a stock solution for each experiment. - Minimize the pre-incubation time of RK-682 in the aqueous buffer before starting the reaction. |
| Stock solution degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for longer-term stability. | |
| Precipitation observed upon dilution | Poor solubility in aqueous buffer: RK-682 is a lipophilic molecule and may precipitate when diluted from a high-concentration organic stock into an aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤1%) but sufficient to maintain solubility. - Add the RK-682 stock solution to the buffer while vortexing to ensure rapid and uniform mixing. |
Recommended Buffer Conditions for in vitro Phosphatase Assays
While specific stability data for RK-682 in various buffers is not extensively published, the following table provides examples of buffer systems commonly used for in vitro phosphatase assays. These can serve as a starting point for your experiments. It is highly recommended to perform a stability assessment of RK-682 in your chosen buffer system.
| Buffer Component | Typical Concentration Range | Purpose | Notes |
| Buffering Agent | 25-100 mM | Maintain a stable pH | MES, Tris-HCl, HEPES are common choices. The optimal pH can be enzyme-dependent. |
| Salt | 50-150 mM | Mimic physiological ionic strength | NaCl or KCl are typically used. |
| Reducing Agent | 1-5 mM | Maintain the phosphatase in an active state | DTT or β-mercaptoethanol are often included, as the catalytic cysteine in PTPases can be sensitive to oxidation. |
| Protein Stabilizer | 0.01-0.1% (w/v) | Prevent non-specific binding and stabilize the enzyme | Bovine Serum Albumin (BSA) is frequently used. |
| Divalent Cations | 0-5 mM | May be required for enzyme activity | MgCl₂ or MnCl₂. Note that these may affect RK-682 activity. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffer Solution
This protocol outlines a method to determine the stability of RK-682 in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your chosen buffer solution
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of RK-682 in DMSO (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the RK-682 stock solution into your chosen buffer to a final concentration relevant to your experiments (e.g., 50 µM). Ensure the final DMSO concentration is consistent across all samples.
-
Time Zero (T₀) Sample: Immediately after preparing the test solution, take an aliquot and inject it into the HPLC system to obtain the initial peak area of RK-682. This will serve as your 100% reference.
-
Incubation: Incubate the remaining test solution at a specific temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC. A typical method would involve a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% TFA. Monitor the elution profile at a wavelength where RK-682 absorbs (this may need to be determined empirically, but a starting point could be in the 254-280 nm range).
-
Data Analysis:
-
Identify the peak corresponding to intact RK-682.
-
Measure the peak area at each time point.
-
Calculate the percentage of RK-682 remaining at each time point relative to the T₀ sample.
-
Plot the percentage of remaining RK-682 against time to determine its stability profile in your buffer.
-
Visualizing Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing RK-682 stability.
Caption: Simplified CD45 signaling pathway and the inhibitory action of RK-682.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-RK-682 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein tyrosine phosphatase (PTP) inhibitor, (Rac)-RK-682, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a racemic mixture of the natural product RK-682, a tetronic acid derivative. Its primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in cellular signaling pathways by removing phosphate groups from tyrosine residues on proteins. By inhibiting PTPs, this compound can modulate these signaling pathways, which are often dysregulated in various diseases, including cancer.
Q2: What are the main challenges I should anticipate when working with this compound in vivo?
The most significant challenge with this compound for in vivo studies is its poor water solubility. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, but precipitates in aqueous solutions. This necessitates careful formulation for in vivo administration to ensure bioavailability and avoid precipitation at the injection site. Other potential challenges include its stability in biological fluids and potential off-target effects.
Q3: How should I prepare this compound for in vivo administration?
Due to its poor water solubility, a common approach is to first dissolve this compound in an organic solvent such as DMSO, and then further dilute it in a pharmaceutically acceptable vehicle like corn oil, polyethylene glycol (PEG), or a solution containing co-solvents and surfactants like Tween 80 or Cremophor EL. It is crucial to perform pilot studies to determine the optimal vehicle that maintains the compound's solubility and stability without causing toxicity in the animal model.
Q4: Are there any known off-target effects of this compound?
While this compound is known to inhibit several PTPs, its selectivity profile is not fully characterized. Like many small molecule inhibitors, there is a potential for off-target effects, which could involve interactions with other phosphatases or unrelated proteins. It is advisable to include control experiments to assess the specificity of the observed in vivo effects.
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Vehicle Selection
Q: I am observing precipitation of this compound when preparing it for injection or at the injection site in my animals. How can I resolve this?
A: This is a common issue due to the hydrophobic nature of this compound.
-
Vehicle Optimization:
-
Co-solvents: Prepare a stock solution in 100% DMSO and then dilute it with a co-solvent system. A common formulation is a mixture of DMSO, PEG400, and saline or water. The final concentration of DMSO should be kept low (typically <10% of the total injection volume) to minimize toxicity.
-
Oil-based Vehicles: For oral or subcutaneous administration, consider using oil-based vehicles like corn oil or sesame oil.
-
Surfactants: The inclusion of surfactants such as Tween 80 or Cremophor EL can help to maintain the compound in a micellar suspension and improve its solubility in aqueous-based vehicles.
-
-
Sonication: After dilution, sonicate the formulation to ensure a homogenous suspension.
-
Warming: Gently warming the vehicle may aid in dissolving the compound, but be cautious of potential degradation at higher temperatures.
-
Pilot Study: Before proceeding with a large-scale experiment, conduct a small pilot study with a few animals to observe for any signs of precipitation or irritation at the injection site.
Issue 2: Lack of In Vivo Efficacy
Q: I am not observing the expected therapeutic effect of this compound in my animal model, despite seeing activity in vitro. What could be the reason?
A: Several factors could contribute to a lack of in vivo efficacy.
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient exposure at the target tissue. It is highly recommended to perform a pharmacokinetic study to determine the compound's concentration in plasma and target tissues over time.
-
Dosing and Schedule: The dose might be too low, or the dosing frequency might be inadequate to maintain a therapeutic concentration. Consider a dose-escalation study and varying the dosing schedule (e.g., once daily vs. twice daily).
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, oral, intravenous) may not be optimal for this compound. Bioavailability can vary significantly between different routes.
-
Compound Stability: this compound, being a lactone, may be susceptible to hydrolysis in biological fluids. Assess its stability in plasma and at the physiological pH.
Issue 3: Observed Toxicity in Animals
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, irritation at the injection site) after administration of this compound. How can I mitigate this?
A: Toxicity can be compound-related or vehicle-related.
-
Vehicle Toxicity: The vehicle itself, especially high concentrations of DMSO or certain surfactants, can cause local or systemic toxicity. Run a control group that receives only the vehicle to assess its contribution to the observed toxicity.
-
Compound Toxicity:
-
Dose Reduction: The administered dose may be too high. Perform a dose-response study to find the maximum tolerated dose (MTD).
-
Off-target Effects: The toxicity could be due to off-target effects of the compound.
-
-
Local Irritation: For injections, ensure the compound is fully dissolved and consider increasing the injection volume to dilute the compound and reduce local concentration. Rotate the injection sites if possible.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Various Phosphatases
| Phosphatase | IC50 (µM) |
| PTP1B | 8.6 |
| LMW-PTP | 12.4 |
| CDC25B | 0.7 |
Note: This data is based on in vitro assays and may not directly translate to in vivo potency.
Table 2: Illustrative Example of a Hypothetical In Vivo Pharmacokinetic Study of this compound in Mice
(Disclaimer: The following data is for illustrative purposes only and is not based on published experimental results for this compound. A dedicated pharmacokinetic study is required to determine the actual parameters.)
| Parameter | Intraperitoneal (20 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.5 | 2 |
| AUC (0-24h) (ng*h/mL) | 4800 | 2700 |
| Half-life (t1/2) (h) | 4.5 | 5.2 |
| Bioavailability (%) | - | ~30% |
Experimental Protocols
Illustrative Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
(Disclaimer: This is a generalized, hypothetical protocol. Specific details should be optimized for the particular cell line and animal model used.)
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line known to have dysregulated PTP signaling (e.g., a cell line with overactive SHP2).
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Preparation of this compound Formulation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a 20 mg/kg dose in a 20 g mouse (0.4 mg dose), dilute the stock solution in a vehicle of PEG400 and saline. For example, take 8 µL of the stock solution and add to a vehicle to make up the final injection volume (e.g., 100 µL). The final DMSO concentration should be below 10%.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at a predetermined schedule (e.g., once daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
Visualizations
Caption: Generic PTP signaling pathway inhibited by this compound.
Caption: Typical workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for in vivo experiments.
refining (Rac)-RK-682 treatment duration in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPases).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microbial metabolite that acts as a specific inhibitor of protein tyrosine phosphatases (PTPases). It has been shown to inhibit the dephosphorylation activity of PTPases such as CD45 and VHR.[1] This inhibition leads to an increase in the phosphotyrosine levels of cellular proteins, which can affect various signaling pathways. In some cell types, such as the human B cell leukemia line Ball-1, this results in the arrest of the cell cycle at the G1/S transition phase.[1]
Q2: What are the known enzymatic targets of this compound?
A2: In vitro studies have demonstrated that RK-682 inhibits the dephosphorylation activity of CD45 and VHR (Vaccinia H1-Related) dual-specificity phosphatase with IC50 values of 54 µM and 2.0 µM, respectively.[1]
Q3: What is the typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. As a starting point, concentrations ranging from 1 µM to 50 µM are often used. For example, in Ball-1 cells, RK-682 has been shown to enhance phosphotyrosine levels and induce cell cycle arrest.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the biological question being addressed and the doubling time of your cell line. For cell cycle analysis, an incubation time equivalent to 1-2 cell cycles is often a good starting point (e.g., 24 to 48 hours). For shorter-term signaling studies, treatment times can range from 30 minutes to a few hours. A time-course experiment is highly recommended to determine the ideal treatment duration for your experimental setup.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. It is important to refer to the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect or weak activity of this compound | Suboptimal Concentration: The concentration of RK-682 may be too low for your specific cell line. | Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal effective concentration. |
| Insufficient Treatment Duration: The incubation time may be too short to observe a biological response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Compound Aggregation: Racemic RK-682 has been reported to form large aggregates in aqueous solutions, which may reduce its effective concentration and activity.[2] | Prepare fresh dilutions from a concentrated stock in DMSO immediately before use. Briefly vortex the diluted solution before adding it to the cell culture. Consider sonicating the stock solution briefly. | |
| Interference from Divalent Cations: The presence of divalent cations, such as magnesium, in the buffer or cell culture medium can deplete the inhibitory activity of rac-RK-682.[2] | If possible, test the effect of RK-682 in a buffer with low concentrations of divalent cations as a control experiment to assess this potential issue. However, for cell culture experiments, altering the medium composition may not be feasible. Be aware of this potential interaction when interpreting results. | |
| Cell Line Insensitivity: The targeted PTPases (e.g., CD45, VHR) may not be expressed at high enough levels or play a critical role in the signaling pathways of your chosen cell line. | Verify the expression of the target PTPases in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to RK-682, such as Ball-1 cells.[1] | |
| High levels of cytotoxicity observed | Concentration is too high: The concentration of RK-682 may be causing general toxicity rather than a specific inhibitory effect. | Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range and select a non-toxic concentration for your experiments. |
| Prolonged Treatment Duration: Extended exposure to the inhibitor may lead to off-target effects and cytotoxicity. | Reduce the treatment duration and assess the biological endpoint at earlier time points. | |
| Inconsistent or variable results | Inconsistent Compound Preparation: Improper dissolution or storage of RK-682 can lead to variability. | Ensure the compound is fully dissolved in the stock solution. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. It is important to note that these values were determined in specific in vitro or in situ assays and may not be directly transferable to all cell culture models. Researchers should use this information as a starting point for their own optimization experiments.
| Target | Assay Type | Organism/Cell Line | IC50 / Effective Concentration | Reference |
| CD45 | In vitro dephosphorylation assay | Not applicable | 54 µM | [1] |
| VHR | In vitro dephosphorylation assay | Not applicable | 2.0 µM | [1] |
| PTPases (general) | In situ phosphotyrosine level | Ball-1 (human B cell leukemia) | Not specified (qualitative increase) | [1] |
| Cell Cycle | Cell cycle analysis | Ball-1 (human B cell leukemia) | Not specified (G1/S arrest observed) | [1] |
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic concentration of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of this compound in complete medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest RK-682 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared RK-682 dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound (determined from the viability assay) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Biochemical and Cellular Properties: A Comparative Overview
A Comparative Guide to Protein Tyrosine Phosphatase Inhibitors: (Rac)-RK-682 and Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used protein tyrosine phosphatase (PTP) inhibitors: this compound and sodium orthovanadate. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
This compound and sodium orthovanadate are both broadly utilized inhibitors in the study of signal transduction pathways regulated by protein tyrosine phosphorylation. While both effectively inhibit PTPs, they exhibit distinct biochemical properties, mechanisms of action, and cellular effects.
This compound is a natural product derivative that acts as a selective and competitive inhibitor of several PTPs.[1] In contrast, sodium orthovanadate is a general, competitive, and reversible inhibitor of PTPs, alkaline phosphatases, and ATPases, functioning as a phosphate analog.[2]
| Feature | This compound | Sodium Orthovanadate |
| Mechanism of Action | Competitive inhibitor of specific PTPs.[1] May also exhibit promiscuous inhibition through aggregation. | Competitive inhibitor of PTPs, alkaline phosphatases, and ATPases by acting as a phosphate analog.[2] |
| Target Specificity | Selective for certain PTPs such as PTP1B, LMW-PTP, CDC25B, CD45, and VHR.[1] | Broad-spectrum inhibitor of PTPs.[2] |
| Reversibility | Generally considered reversible. | Reversible upon dilution or addition of EDTA.[2] |
| Cell Permeability | Reported to have limited cell permeability. | Readily enters cells. |
| Effect on Cell Cycle | Arrests cell cycle progression at the G1/S transition.[1] | Inhibits cell cycle progression at the G2/M boundary.[1] |
| Activation Requirement | None. | Requires activation (depolymerization) by boiling at pH 10 for maximal activity. |
Quantitative Inhibitory Activity
Direct comparison of the half-maximal inhibitory concentrations (IC50) of this compound and sodium orthovanadate is crucial for understanding their relative potencies. The following table summarizes available IC50 data from various studies. It is important to note that experimental conditions can significantly influence these values.
| Target PTP | This compound IC50 (µM) | Sodium Orthovanadate IC50 (µM) | Reference |
| PTP1B | 8.6 | 0.204 (204.1 nM) | [2] |
| LMW-PTP | 12.4 | Not Reported | |
| CDC25B | 0.7 | Not Reported | |
| CD45 | 54 | Not Reported | [1] |
| VHR | 2.0 | Not Reported | [1] |
Signaling Pathways and Experimental Workflows
To visualize the distinct effects of these inhibitors on cellular signaling, the following diagrams illustrate their points of intervention.
Caption: this compound inhibits PTPs, leading to G1/S cell cycle arrest.
Caption: Sodium orthovanadate inhibits PTP1B, enhancing PI3K/Akt signaling.
Caption: Workflow for comparing PTP1B inhibition by this compound and sodium orthovanadate.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol details a colorimetric assay to determine the IC50 values of this compound and sodium orthovanadate against PTP1B.
Materials:
-
Purified recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
This compound
-
Sodium Orthovanadate (activated solution: 100 mM stock boiled for 10 minutes at pH 10.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and activated sodium orthovanadate in the assay buffer.
-
Enzyme Preparation: Dilute the PTP1B enzyme stock to the desired working concentration in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the appropriate inhibitor dilution (or buffer for control).
-
Add 60 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of the inhibitors on a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sodium Orthovanadate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and sodium orthovanadate in complete culture medium.
-
Replace the medium in the wells with the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 for cytotoxicity.
-
This guide provides a foundational comparison of this compound and sodium orthovanadate. The choice of inhibitor will ultimately depend on the specific research question, the required level of selectivity, and the experimental system being employed.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of (Rac)-RK-682 and SHP099 on Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely discussed protein tyrosine phosphatase (PTP) inhibitors: (Rac)-RK-682 and SHP099. We will delve into their distinct mechanisms of action, selectivity profiles, and the experimental methodologies used to characterize them, presenting supporting data to highlight their differential effects.
Introduction
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The development of specific PTP inhibitors is a key focus in drug discovery. This guide contrasts this compound, a natural product inhibitor, with SHP099, a highly specific, synthetic allosteric inhibitor of SHP2.
This compound is a natural product isolated from microbial metabolites, recognized as an inhibitor of PTPs.[1][2] It has been used as a positive control in in vitro phosphatase inhibition assays.[2] However, emerging evidence suggests that its inhibitory mechanism may be promiscuous, potentially involving aggregation to induce enzyme inhibition, which warrants careful interpretation of its activity.[2]
SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[3][][5] It functions by stabilizing SHP2 in a closed, auto-inhibited conformation.[][5] SHP099 has become a valuable tool for studying SHP2 biology and a lead compound for the development of anti-cancer therapeutics.[6]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and SHP099 against various PTPs. It is important to note that these values are compiled from different studies and direct comparative screening data is not currently available.
Table 1: Inhibitory Activity of this compound against selected PTPs
| Target PTP | IC50 (µM) | Reference |
| VHR | 2.0 | [1] |
| CD45 | 54 | [1] |
Table 2: Inhibitory Activity of SHP099 against SHP2
| Target PTP | IC50 (µM) | Reference |
| SHP2 | 0.071 | [][5] |
SHP099 has been shown to be highly selective for SHP2, with no detectable activity against a panel of 21 other phosphatases, including the closely related SHP1.[5][7]
Mechanism of Action
The fundamental difference between these two inhibitors lies in their mechanism of action.
This compound is believed to interact with the catalytic site of PTPs. However, studies have indicated that it can form large aggregates in solution, and this aggregation may be essential for its inhibitory effect.[2] This suggests a non-specific, promiscuous mode of inhibition rather than a classic lock-and-key interaction with the active site.
SHP099 is a highly specific allosteric inhibitor. It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains of SHP2, locking the enzyme in an inactive conformation.[][5][7] This mechanism confers high selectivity for SHP2.
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway Inhibition by SHP099
SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation, SHP2 dephosphorylates target proteins, leading to the activation of the RAS-ERK pathway, which promotes cell survival and proliferation. SHP099 blocks this signaling cascade by preventing the conformational activation of SHP2.
Caption: SHP099 allosterically inhibits SHP2, preventing its activation and downstream signaling through the RAS-ERK pathway.
Experimental Workflow: PTP Inhibition Assay
A common method to determine the potency of PTP inhibitors is a fluorescence-based in vitro assay using a substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases | Semantic Scholar [semanticscholar.org]
- 5. sellerslab.org [sellerslab.org]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Specificity of (Rac)-RK-682 in Cellular Environments: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise cellular activity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of (Rac)-RK-682, a known protein tyrosine phosphatase (PTPase) inhibitor, with other relevant compounds. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document aims to objectively assess the specificity of this compound in a cellular context.
This compound, a racemic mixture of the natural product RK-682, has been identified as an inhibitor of several protein tyrosine phosphatases.[1][2] Its primary targets include CD45 and Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3).[2][3] This guide will delve into the specifics of its inhibitory action and compare its performance against alternative inhibitors targeting the same enzymes.
Quantitative Comparison of Inhibitor Potency
To ascertain the specificity of this compound, it is essential to compare its inhibitory concentration (IC50) against a panel of phosphatases. The following table summarizes the available data for this compound and a common, non-specific PTPase inhibitor, sodium orthovanadate.
| Inhibitor | Target PTPase | Cellular IC50 (µM) | Reference |
| This compound | CD45 | 54 | [2] |
| This compound | VHR (DUSP3) | 2.0 | [2] |
| This compound | PTP-1B | 8.6 | [1] |
| This compound | LMW-PTP | 12.4 | [1] |
| This compound | CDC-25B | 0.7 | [1] |
| Sodium Orthovanadate | General PTPase Inhibitor | ~10-100 (cell-dependent) | [4][5] |
| PTP CD45 Inhibitor | CD45 | 0.2 (in vitro) | [6] |
| RWJ-60475 | CD45 | Not specified | [6] |
Note: Cellular IC50 values can vary depending on the cell line and experimental conditions. The data presented here is for comparative purposes. A direct head-to-head comparison under identical conditions is ideal for a definitive assessment of specificity.
Signaling Pathways
To visualize the cellular context in which this compound acts, the following diagrams illustrate the signaling pathways regulated by its primary targets, CD45 and VHR (DUSP3).
Experimental Protocols
To enable researchers to replicate and validate findings, detailed experimental methodologies are crucial. The following is a representative protocol for a cellular protein tyrosine phosphatase activity assay.
Cellular PTPase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol outlines a colorimetric assay to measure total PTPase activity in cell lysates.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors (without phosphatase inhibitors)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound or other inhibitors at various concentrations for the desired time. Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay. This is to ensure equal loading in the phosphatase assay.
-
Phosphatase Assay:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate to triplicate wells.
-
Add Assay Buffer to each well to bring the total volume to 50 µL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, monitoring for the development of a yellow color.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (Assay Buffer + pNPP + Stop Solution) from all readings.
-
Calculate the percentage of PTPase inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Concluding Remarks
The available data suggests that this compound is a multi-targeted PTPase inhibitor with potent activity against CDC-25B and VHR. Its inhibitory effect on CD45 is less pronounced. When compared to a general PTPase inhibitor like sodium orthovanadate, this compound exhibits a degree of selectivity. However, a comprehensive understanding of its specificity requires further investigation, including head-to-head comparisons with more selective inhibitors for CD45 and VHR in cellular assays across a broader panel of PTPases. The provided protocols and pathway diagrams serve as a foundation for researchers to conduct such comparative studies and further elucidate the precise mechanism of action of this compound in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of phosphatidylserine synthesis during Jurkat T cell activation. The phosphatase inhibitor, sodium ortho-vanadate bypasses the CD3/T cell receptor-induced second messenger signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. scbt.com [scbt.com]
comparative analysis of (Rac)-RK-682 and Ebselen
Comparative Analysis: (Rac)-RK-682 and Ebselen
This guide provides a detailed , two compounds of significant interest in biochemical and pharmacological research. While both are utilized as enzyme inhibitors, their mechanisms of action, primary targets, and overall biological effects are distinctly different. This document is intended for researchers, scientists, and drug development professionals seeking to understand the specific applications and characteristics of each compound.
Overview and Primary Mechanisms
This compound is the racemic mixture of a natural product, RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), originally isolated from microbial metabolites.[1] It is primarily known and used as a potent inhibitor of protein tyrosine phosphatases (PTPases).[1][2] PTPases are a group of enzymes crucial for cellular signaling, and their inhibition can lead to significant downstream effects, including cell cycle arrest.[1]
Ebselen , or 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a synthetic organoselenium compound.[3] Its primary and most well-documented function is its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx).[3][4][5][6] By catalyzing the reduction of hydroperoxides, Ebselen protects cells from oxidative damage.[5][7] Beyond this, it is recognized as a multi-target agent with potent anti-inflammatory, antioxidant, and antiviral properties, largely stemming from its reactivity with thiol-containing molecules.[3][4][8][9]
Quantitative Data and Target Specificity
The following table summarizes the key quantitative parameters and target profiles for this compound and Ebselen, based on published experimental data.
| Parameter | This compound | Ebselen |
| Compound Class | Tetronic Acid Derivative | Organoselenium Compound |
| Primary Mechanism | Protein Tyrosine Phosphatase (PTPase) Inhibition | Glutathione Peroxidase (GPx) Mimicry; Thiol-reactive Agent |
| Key Biological Effects | Cell Cycle Arrest (G1/S phase)[1] | Antioxidant, Anti-inflammatory[3][4][8][9], Antiviral, Neuroprotective[7] |
| Primary Molecular Targets | PTP-1B, LMW-PTP, CDC-25B, VHR, CD45[1][10] | Thiol-containing molecules (e.g., Glutathione, Thioredoxin), Peroxynitrite, various enzymes via thiol modification[3][11] |
| IC₅₀ Values | - CDC-25B: 0.7 µM[10]- VHR (DUSP3): 2.0 µM[1]- PTP-1B: 8.6 µM[10]- LMW-PTP: 12.4 µM[10]- CD45: 54 µM[1] | - SARS-CoV-2 Mpro: ~0.67 µM[12]- Various Lipoxygenases: Low µM range- Inhibition of other enzymes (e.g., PKC, NO synthase) is dose-dependent[13] |
Note: The inhibitory mechanism of RK-682 has been debated. Some studies suggest it can act as a promiscuous inhibitor by forming aggregates that induce enzyme aggregation, rather than solely binding to the catalytic site.[2][14] This should be considered when interpreting in vitro data.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Ebselen are visualized below.
Caption: this compound inhibits PTPases, leading to sustained protein phosphorylation and G1/S cell cycle arrest.
Caption: Ebselen's dual mechanism: a GPx-like antioxidant cycle and inhibition of inflammatory pathways.
Experimental Protocols
Detailed methodologies for assessing the primary activities of each compound are provided below.
A. PTPase Inhibition Assay for this compound
This protocol describes a typical colorimetric assay to measure the inhibition of a protein tyrosine phosphatase, such as PTP1B.
-
Principle: The assay measures the enzymatic dephosphorylation of the artificial substrate p-nitrophenyl phosphate (pNPP). Upon removal of the phosphate group by PTPase, p-nitrophenol (pNP) is produced, which is a chromogenic compound that absorbs light at 405 nm.
-
Reagents and Materials:
-
Purified PTPase enzyme (e.g., recombinant human PTP1B).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the Assay Buffer to the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer).
-
Add 80 µL of the PTPase enzyme solution (e.g., 50 ng/well) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration of ~2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. What is Ebselen used for? [synapse.patsnap.com]
- 5. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebselen, a glutathione peroxidase mimetic seleno-organic compound, as a multifunctional antioxidant. Implication for inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of ebselen as a therapeutic and its pharmacology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - ProQuest [proquest.com]
- 12. Ebselen derivatives inhibit SARS-CoV-2 replication by inhibition of its essential proteins: PLpro and Mpro proteases, and nsp14 guanine N7-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular actions of ebselen--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for (Rac)-RK-682 in PTPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative compounds to (Rac)-RK-682 for the inhibition of Protein Tyrosine Phosphatases (PTPases). This compound, a natural product, is a known inhibitor of several PTPases, including PTP1B, CD45, and VHR, but its promiscuous nature and potential for aggregation can complicate experimental results. This document outlines the performance of more selective and potent alternatives, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Overview of this compound
This compound is the racemic form of the natural product RK-682, a tetronic acid derivative that inhibits various PTPases. Its inhibitory activity has been documented against several phosphatases with varying potencies. For instance, it inhibits cell division cycle 25B (CDC25B) with an IC50 of 0.7 µM, protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 8.6 µM, and low molecular weight protein tyrosine phosphatases (LMW-PTP) with an IC50 of 12.4 µM.[1] It has also been shown to inhibit CD45 and VHR with IC50 values of 54 µM and 2.0 µM, respectively.[2] However, studies have suggested that this compound can form aggregates in solution, which may lead to non-specific, promiscuous enzyme inhibition, urging caution in its use as a selective PTPase inhibitor.[3]
Alternative PTPase Inhibitors: A Comparative Analysis
Recent drug discovery efforts have focused on developing more potent and selective PTPase inhibitors. This section details promising alternatives targeting key PTPases: SHP2, Cdc25, and PTP1B.
SHP2 Inhibitors
SHP2 (Src homology 2 domain-containing phosphatase 2) is a non-receptor PTP that plays a crucial role in the RAS-MAPK signaling pathway, making it a key target in oncology. Several allosteric inhibitors have been developed that offer high potency and selectivity.
| Compound | Target PTPase | IC50/Ki | Selectivity Profile | Mechanism of Action |
| This compound | CDC25B, PTP1B, LMW-PTP, CD45, VHR | IC50: 0.7 µM (CDC25B), 8.6 µM (PTP1B), 12.4 µM (LMW-PTP), 54 µM (CD45), 2.0 µM (VHR)[1][2] | Broad, promiscuous inhibitor | Active site binding, potential for aggregation-based inhibition[3] |
| SHP099 | SHP2 | IC50: 0.071 µM[4][5] | Highly selective for SHP2 over other phosphatases, including SHP1[6] | Allosteric inhibitor, stabilizes SHP2 in an auto-inhibited conformation[5] |
| TNO155 | SHP2 | IC50: 0.011 µM[] | Highly selective for SHP2[] | Allosteric inhibitor[8] |
| RMC-4630 | SHP2 | IC50: 1.29 nM[9] | Highly selective for SHP2 | Allosteric inhibitor |
Cdc25 Phosphatase Inhibitors
The Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C) are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest, making them attractive targets for cancer therapy.
| Compound | Target PTPase | IC50/Ki | Selectivity Profile | Mechanism of Action |
| NSC 95397 | Cdc25A, B, C | Ki: 32 nM (Cdc25A), 96 nM (Cdc25B), 40 nM (Cdc25C)[10][11] | 125-180-fold selective over VHR and PTP1B | Irreversible, active site inhibitor |
| NSC 663284 | Cdc25A, B, C | Ki: 29 nM (Cdc25A), 95 nM (Cdc25B2), 89 nM (Cdc25C); IC50: 0.21 µM (Cdc25B2)[12][13] | >20-fold selective over VHR and >450-fold selective over PTP1B[14] | Irreversible, mixed competitive inhibitor[12][13] |
PTP1B Inhibitors from Natural Products
PTP1B is a major negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. A variety of natural products have been identified as potent and selective PTP1B inhibitors.
| Compound | Target PTPase | IC50 | Selectivity Profile | Source |
| Baicalin | PTP1B | IC50: 3.87 µM[15] | Selective over TCPTP, SHP1, and SHP2 (IC50 > 50 µM)[15] | Scutellaria baicalensis |
| Phosphoeleganin | PTP1B | IC50: 0.7 µM[16] | Not specified | Marine sponge |
| Various Flavonoids, Terpenoids, etc. | PTP1B | Ranging from low µM to sub-µM | Varies, some show high selectivity over other PTPs[17] | Diverse medicinal plants and fungi[18][19] |
Experimental Protocols
Accurate assessment of PTPase inhibition requires robust and well-defined experimental protocols. Below are generalized methods for common in vitro and cell-based PTPase activity assays.
In Vitro PTPase Activity Assay (Colorimetric - pNPP)
This protocol is a common method for measuring PTPase activity using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).
Materials:
-
Purified PTPase enzyme
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer, inhibitor solution (or DMSO for control), and the purified PTPase enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
In Vitro PTPase Activity Assay (Colorimetric - Malachite Green)
This assay quantifies the release of inorganic phosphate from a phosphopeptide substrate.
Materials:
-
Purified PTPase enzyme
-
Phosphopeptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Malachite Green Reagent (a solution of malachite green and ammonium molybdate in acid)
-
Inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the pNPP assay, using a phosphopeptide substrate instead of pNPP.
-
Incubate the plate at 37°C for 15-30 minutes.[20]
-
Stop the reaction and initiate color development by adding the Malachite Green Reagent to each well.[21][22]
-
Incubate at room temperature for 15-30 minutes to allow for color development.[20]
-
Measure the absorbance at a wavelength between 620-660 nm.[22][23]
-
Calculate the amount of phosphate released using a standard curve and determine the IC50 values.
Cell-Based PTPase Activity Assay
This assay measures the activity of PTPases within a cellular context.
Materials:
-
Cultured cells expressing the target PTPase
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PTPase substrate (e.g., pNPP)
-
Inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the inhibitor compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.[24]
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of cell lysate and the pNPP substrate.
-
Incubate at 37°C and monitor the change in absorbance at 405 nm over time.
-
Calculate the PTPase activity and determine the inhibitory effect of the compound.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways regulated by SHP2, Cdc25, and PTP1B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SEC Filing | Revolution Medicines [ir.revmed.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CDC25 Phosphatase Inhibitor II, NSC 663284 [sigmaaldrich.com]
- 15. Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 19. Protein tyrosine phosphatase 1B inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. sciencellonline.com [sciencellonline.com]
Validating the G1 Arrest Effect of (Rac)-RK-682: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-RK-682, a potent protein tyrosine phosphatase (PTPase) inhibitor, with other established agents known to induce G1 cell cycle arrest. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the validation and contextualization of this compound's effects on cell cycle progression.
Executive Summary
This compound has been identified as an inhibitor of protein tyrosine phosphatases, leading to a G1 phase arrest in mammalian cells.[1] This guide delves into the experimental validation of this effect, presenting a comparative analysis with well-characterized G1-arresting agents: Lovastatin, Mimosine, and Palbociclib. The mechanisms of action, quantitative effects on cell cycle distribution, and relevant signaling pathways are discussed to provide a comprehensive overview for researchers.
Comparative Analysis of G1 Arresting Agents
To validate the efficacy of this compound, it is essential to compare its performance against other compounds with known G1 arrest capabilities. This section outlines the mechanisms and presents available quantitative data for this compound and selected alternative agents.
This compound
This compound, chemically known as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, was isolated from microbial sources and identified as a specific inhibitor of protein tyrosine phosphatases (PTPases).[1] It has been shown to inhibit the dephosphorylation activity of CD45 and VHR (Vaccinia H1-Related) phosphatase.[1] This inhibition leads to an increase in the phosphotyrosine levels within the cell, ultimately causing an arrest at the G1/S transition of the cell cycle.[1]
Alternative G1 Arresting Agents: A Snapshot
| Agent | Mechanism of Action | Cell Line Example(s) | Observed G1 Arrest Efficiency |
| Lovastatin | Inhibits HMG-CoA reductase, leading to decreased mevalonate levels and subsequent inhibition of isoprenylation of proteins like Ras. This disrupts signaling pathways crucial for G1 progression. | T24 (human bladder carcinoma) | 2-10 µM induces significant G1 arrest. |
| Mimosine | A plant amino acid that chelates iron, inhibiting ribonucleotide reductase and thus blocking DNA synthesis and arresting cells in late G1 phase.[2] | HeLa, EJ30 | 0.5 mM for 24 hours results in a synchronized late G1 population.[3] |
| Palbociclib | A highly specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the G1/S transition. | hTERT-RPE1 | Concentrations of 100 nM and higher lead to a tight G1 arrest.[4] |
Experimental Protocols
Accurate validation of G1 arrest requires robust and standardized experimental protocols. The following are detailed methodologies for key experiments.
Cell Cycle Analysis by Flow Cytometry
This protocol is fundamental for quantifying the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound or other G1 arresting agents for the specified time points. Include an untreated control.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The resulting DNA content histograms will show the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This technique is used to assess the expression levels of key proteins involved in the G1/S transition, such as Cyclin D1, CDK4, p21, and p27.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as described for flow cytometry. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Signaling Pathways and Visualizations
Understanding the molecular pathways affected by this compound is crucial for its validation and potential therapeutic application.
This compound Signaling Pathway
This compound acts as a protein tyrosine phosphatase (PTPase) inhibitor. PTPs play a critical role in regulating signal transduction pathways by dephosphorylating tyrosine residues on various proteins. By inhibiting PTPs like CD45 and VHR, this compound leads to a sustained state of tyrosine phosphorylation on key signaling molecules. This altered phosphorylation status can disrupt the normal progression of the cell cycle, leading to an arrest in the G1 phase. The transition from G1 to S phase is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6. The activity of these CDKs is, in turn, controlled by cyclins (e.g., Cyclin D, Cyclin E) and CDK inhibitors (e.g., p21, p27). Inhibition of PTPs can influence the phosphorylation state and activity of components of this regulatory network, ultimately leading to a G1 block.
Caption: this compound mediated G1 cell cycle arrest pathway.
Experimental Workflow for Validating G1 Arrest
The following diagram illustrates a typical workflow for investigating the G1 arrest effect of a compound like this compound.
Caption: Experimental workflow for G1 arrest validation.
Conclusion
This compound demonstrates potential as a tool for inducing G1 cell cycle arrest through its inhibition of protein tyrosine phosphatases. To fully validate its efficacy and mechanism, further quantitative studies using standardized protocols, such as those outlined in this guide, are necessary. A direct comparison with established G1 arresting agents like Lovastatin, Mimosine, and Palbociclib will provide a clear benchmark for its performance. The provided experimental frameworks and pathway diagrams serve as a foundation for researchers to design and execute comprehensive validation studies of this compound and other novel cell cycle inhibitors.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Cell Mass Cytometry Adapted to Measurements of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of p27 and its inhibition of CDK2/cyclin E activity following DNA damage by a novel platinum agent are dependent on the expression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk2 is dispensable for cell cycle inhibition and tumor suppression mediated by p27(Kip1) and p21(Cip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (Rac)-RK-682 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known and potential effects of (Rac)-RK-682, a protein tyrosine phosphatase (PTPase) inhibitor, across different cell lines. Due to a lack of direct comparative studies of this compound on HEK293, MKN-45, and SNU-638 cell lines, this guide synthesizes findings from studies on the compound's known targets and related cellular pathways to offer a predictive overview of its potential activities.
This compound is a racemic mixture of the natural product RK-682, identified as a potent inhibitor of several protein tyrosine phosphatases, including Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC25B)[1]. Its inhibitory activity against these key signaling regulators suggests its potential as a modulator of various cellular processes, including cell growth, proliferation, and signal transduction.
Comparative Analysis of this compound Activity
While direct experimental data on the effects of this compound in HEK293, MKN-45, and SNU-638 cell lines is not currently available in the public domain, we can infer its likely impact based on its known molecular targets.
| Target PTPase | Reported IC50 of this compound | Known Cellular Functions of Target PTPase | Predicted Effect of this compound Inhibition in Relevant Cell Lines |
| PTP1B | 8.6 µM[1] | Negative regulator of insulin and leptin signaling.[2] Negatively regulates the c-Met receptor tyrosine kinase.[3][4] Implicated in the progression of gastric cancer.[5][6] Modulates calcium influx in HEK293 cells.[7] | MKN-45 & SNU-638 (Gastric Cancer): Inhibition of PTP1B could enhance c-Met signaling, potentially impacting cell proliferation and migration. Overexpression of PTP1B is associated with gastric cancer progression, suggesting that its inhibition by RK-682 might have anti-tumor effects.[5][6] HEK293: Inhibition of PTP1B may lead to an increase in calcium influx following store depletion.[7] |
| LMW-PTP | 12.4 µM[1] | Positive regulator of tumor progression, resistance, and migration.[8] Influences signaling pathways associated with cancer aggressiveness.[8] | MKN-45 & SNU-638 (Gastric Cancer): Inhibition of LMW-PTP could potentially reduce cancer cell migration and resistance, contributing to an anti-cancer effect.[8] |
| CDC25B | 0.7 µM[1] | Key regulator of the G2/M transition in the cell cycle.[9][10] Activates cyclin-dependent kinase 1 (CDK1).[9] | All Cell Lines (HEK293, MKN-45, SNU-638): As a potent inhibitor of CDC25B, this compound is predicted to cause cell cycle arrest at the G2/M phase. This is a general mechanism that would likely affect all proliferating cell lines. |
Experimental Findings in Ball-1 Cell Line
A key study on the effects of RK-682 was conducted on the Ball-1 human B-cell leukemia cell line . This study demonstrated that RK-682 treatment led to an arrest of the cell cycle at the G1/S transition phase [11]. This finding highlights the compound's ability to interfere with cell cycle progression, a hallmark of its potential as an anti-proliferative agent.
Experimental Protocols
While specific protocols for testing this compound on HEK293, MKN-45, and SNU-638 are not available, the following are generalized methodologies for key experiments that would be cited in such research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HEK293, MKN-45, SNU-638) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK, PTP1B).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizing the Mechanism of Action
To illustrate the potential signaling pathways affected by this compound, the following diagrams are provided.
Caption: Predicted inhibition of PTP1B by this compound, leading to enhanced c-Met signaling.
Caption: this compound is predicted to inhibit CDC25B, leading to G2/M cell cycle arrest.
Conclusion
While direct experimental evidence is pending, the known inhibitory profile of this compound against key protein tyrosine phosphatases allows for informed predictions of its effects across different cell lines. In gastric cancer cell lines such as MKN-45 and SNU-638, its inhibition of PTP1B and LMW-PTP suggests potential anti-tumor activity through modulation of c-Met signaling and reduction of cancer cell aggressiveness. In HEK293 cells, its effect on PTP1B may influence calcium signaling. A common predicted outcome across all proliferating cell lines is cell cycle arrest, primarily due to its potent inhibition of CDC25B. Further experimental validation is crucial to confirm these predicted effects and to fully elucidate the therapeutic potential of this compound.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Met receptor-tyrosine kinase by the protein-tyrosine phosphatase 1B and T-cell phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of protein tyrosine phosphatases (PTPs)-1B with C-Met receptor and modulation of corneal epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of PTP1B in gastric cancer cells in vitro induces a change in the genome-wide expression profile and inhibits gastric cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTP1B expression contributes to gastric cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein tyrosine phosphatase 1B by reactive oxygen species leads to maintenance of Ca2+ influx following store depletion in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Comparative Analysis of its Advantages as a Protein Tyrosine Phosphatase Inhibitor
In the landscape of signal transduction research and drug discovery, protein tyrosine phosphatase (PTP) inhibitors are invaluable tools for dissecting cellular processes and represent promising therapeutic leads for a multitude of diseases, including cancer, diabetes, and autoimmune disorders. Among these inhibitors, (Rac)-RK-682 has emerged as a noteworthy compound due to its activity against several key PTPs. This guide provides a comprehensive comparison of this compound with other well-known PTP inhibitors, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their studies.
Overview of this compound
This compound is the racemic form of RK-682, a natural product isolated from Streptomyces sp.. It functions as an inhibitor of protein tyrosine phosphatases, enzymes that play a crucial role in regulating signal transduction pathways by dephosphorylating tyrosine residues on their target proteins. Dysregulation of PTP activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention.
Comparative Inhibitory Potency
The primary advantage of an inhibitor lies in its potency and selectivity. The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound against various PTPs, alongside data for other commonly used PTP inhibitors, sodium orthovanadate and ursolic acid. It is critical to note that a direct comparison of these values should be approached with caution, as the experimental conditions under which these data were generated may vary between studies.
| Inhibitor | Target PTP | IC50 (μM) | Noteworthy Characteristics |
| This compound | PTP1B | 8.6 | Natural product derivative |
| LMW-PTP | 12.4 | ||
| CDC25B | 0.7 | Potent against a cell cycle phosphatase | |
| Sodium Orthovanadate | PTP1B | ~0.204 | Broad-spectrum PTP inhibitor, acts as a phosphate analog |
| (Na,K)-ATPase | 10 | Also inhibits ATPases | |
| Ursolic Acid | PTP1B | ~3.6 - 10 | Natural triterpenoid, competitive inhibitor |
Advantages of this compound
Based on the available data, the advantages of this compound can be assessed in the context of its specific activity profile.
A significant advantage of this compound is its potent inhibition of CDC25B , a dual-specificity phosphatase that plays a critical role in cell cycle progression. Its sub-micromolar IC50 value against CDC25B suggests its potential as a tool for studying cell cycle regulation and as a starting point for the development of anti-cancer therapeutics.
While sodium orthovanadate is a potent pan-PTP inhibitor, its lack of selectivity can be a disadvantage in studies aiming to dissect the role of a specific PTP. This compound, with its differential activity against various PTPs, may offer a degree of selectivity that can be advantageous in certain experimental contexts. However, it is important to acknowledge that RK-682 has been reported to be a promiscuous inhibitor, potentially due to the formation of aggregates in solution, which can influence its apparent inhibitory activity.
Compared to ursolic acid, another natural product inhibitor of PTP1B, this compound's broader spectrum of activity, particularly against CDC25B, may be beneficial for studies investigating crosstalk between different signaling pathways.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the context in which this compound and other PTP inhibitors function, the following diagrams illustrate a simplified PTP signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible data. Below is a generalized methodology for an in vitro PTP inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein tyrosine phosphatase (e.g., PTP1B).
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
NaOH solution (to stop the reaction)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer from the stock solution. The final concentrations should span a range that is expected to encompass the IC50 value.
-
Prepare a working solution of PTP1B in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of pNPP in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the diluted this compound solutions to the appropriate wells. Include wells with vehicle control (DMSO) and a positive control inhibitor if available.
-
Add the PTP1B enzyme solution to all wells except for the blank (substrate only) controls.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at the same controlled temperature for a specific duration (e.g., 30 minutes). The reaction time should be within the linear range of the assay.
-
-
Reaction Termination:
-
Stop the reaction by adding a solution of NaOH to each well. This will also develop the yellow color of the p-nitrophenol product.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound presents a compelling profile as a PTP inhibitor, with a notable potency against the cell cycle regulator CDC25B. While its advantages over broad-spectrum inhibitors like sodium orthovanadate lie in its potential for greater selectivity, and its broader activity profile may be beneficial in certain contexts compared to more targeted inhibitors like ursolic acid, researchers should remain mindful of its reported promiscuity and potential for aggregation. The choice of inhibitor will ultimately depend on the specific research question and the experimental system being employed. Careful consideration of the inhibitor's characteristics and the use of standardized, well-controlled experimental protocols are paramount for generating meaningful and reliable results in the study of PTP-mediated signaling.
Safety Operating Guide
Proper Disposal Procedures for (Rac)-RK-682
This guide provides essential safety and logistical information for the proper disposal of (Rac)-RK-682, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and standard laboratory practices for non-hazardous chemical waste.
Summary of Key Data
A crucial first step in determining disposal protocol is to review the substance's properties and hazard classification. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.
| Property | Value | Source |
| CAS Number | 150627-37-5 | MedChemExpress SDS |
| Molecular Formula | C21H36O5 | MedChemExpress SDS |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS |
| Solubility | Soluble in DMSO, heptane, xylene, ethanol, and methanol. Poor water solubility. | Multiple Sources |
| Appearance | Solid, white to tan powder | Multiple Sources |
Experimental Protocols: Step-by-Step Disposal Procedures
Even though this compound is not classified as hazardous, it is imperative to follow institutional and local regulations for chemical waste disposal. Do not dispose of this compound, in either solid or solution form, in regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
2. Disposal of Unused Solid this compound
-
Container: Place the solid this compound in a clearly labeled, sealed container. The original container is ideal.
-
Labeling: Label the container as "Non-hazardous waste: this compound". Include the CAS number (150627-37-5) and the approximate amount.
-
Collection: Transfer the container to your laboratory's designated non-hazardous solid waste collection area. Follow your institution's specific procedures for waste pickup.
3. Disposal of this compound Solutions
-
Segregation: Do not mix this compound solutions with other chemical waste streams unless permitted by your EHS department. In particular, keep it separate from hazardous waste.
-
Solvent Consideration: The disposal method for solutions will primarily be determined by the solvent used.
-
Organic Solvents (DMSO, Heptane, Xylene, Ethanol, Methanol): If this compound is dissolved in a flammable or hazardous organic solvent, the entire solution must be treated as hazardous waste due to the solvent's properties.
-
Collect the solution in a compatible, sealed, and properly vented waste container.
-
Label the container with the full chemical names of all components (e.g., "Hazardous Waste: this compound in DMSO") and their approximate concentrations.
-
Arrange for hazardous waste pickup through your EHS department.
-
-
Aqueous Solutions: Due to its poor water solubility, aqueous solutions are less common. However, if an aqueous solution is prepared, it should be collected as non-hazardous aqueous waste. Do not pour it down the drain.
-
-
Collection: Collect all solutions in sealed, clearly labeled containers for disposal through your institution's chemical waste program.
4. Disposal of Contaminated Labware
-
Solid Waste: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated solid waste container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (such as ethanol) to remove any residual this compound. The solvent rinse should be collected as chemical waste, following the guidelines for solutions. After rinsing, the glassware can be washed using standard laboratory procedures.
5. Spills
-
In the event of a spill, wear appropriate PPE.
-
For a solid spill, gently sweep the material to avoid creating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as chemical waste.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Personal protective equipment for handling (Rac)-RK-682
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (Rac)-RK-682. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
This compound is a racemate of RK-682 and acts as a protein tyrosine phosphatase (PTPases) inhibitor.[1] It is intended for research use only.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling chemical compounds of this nature.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety glasses with side shields or safety goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Recommended to be performed in a chemical fume hood. If not possible, a NIOSH-approved respirator for particulates may be necessary. |
| Preparing Solutions | Safety glasses with side shields or safety goggles. A face shield may be required if there is a splash hazard. | Nitrile or neoprene gloves. | Laboratory coat. | Work should be performed in a well-ventilated area, preferably a chemical fume hood. |
| Cell Culture/In Vitro Assays | Safety glasses. | Nitrile gloves. | Laboratory coat. | Not generally required if work is conducted in a biological safety cabinet. |
| In Vivo Studies | Safety glasses or goggles. | Nitrile or neoprene gloves. | Laboratory coat or disposable gown. | Dependent on the route of administration and potential for aerosol generation. |
Handling and Storage
-
Handling: this compound should be handled by trained personnel in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Based on available information for similar compounds, long-term storage at -20°C is recommended.[2]
Experimental Protocols
This compound is soluble in ethanol, methanol, DMF, or DMSO and has poor water solubility.[2] The following is a general protocol for preparing a stock solution:
-
Preparation: Perform all steps in a chemical fume hood while wearing the appropriate PPE.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the powder. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term use.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated, sealed container labeled as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
